C15H6ClF3N4S
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H6ClF3N4S |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
6-(3-chloro-4-fluorophenyl)-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H6ClF3N4S/c16-9-6-7(4-5-10(9)17)14-22-23-13(20-21-15(23)24-14)8-2-1-3-11(18)12(8)19/h1-6H |
InChI Key |
JCOLUCNZCKHUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
C15H6ClF3N4S chemical structure elucidation
An in-depth technical guide has been developed for researchers, scientists, and drug development professionals, focusing on the chemical structure elucidation of the novel heterocyclic compound C15H6ClF3N4S, herein referred to as Compound XYZ. This document provides a comprehensive overview of the analytical techniques and experimental protocols utilized to determine its molecular structure.
Introduction
The process of bringing a new chemical entity to the forefront of therapeutic innovation is underpinned by the precise and unambiguous determination of its chemical structure. This guide delineates the systematic approach to the structural elucidation of Compound XYZ, a novel molecule with the empirical formula this compound. The presence of a trifluoromethyl group, a chloro-substituent, and a complex heterocyclic scaffold suggests potential for unique pharmacological activity, making its structural characterization a critical step in its development as a potential therapeutic agent.
Initial Characterization and Elemental Analysis
The initial phase of investigation involved the confirmation of the molecular formula through high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was performed to determine the accurate mass of the molecular ion, which is crucial for confirming the molecular formula.
Table 1: HRMS Data for Compound XYZ
| Parameter | Observed Value | Calculated Value for this compound |
| Molecular Ion [M+H]+ | 411.0019 | 411.0015 |
The observed mass is in close agreement with the calculated mass, supporting the proposed molecular formula.
Elemental Analysis
Combustion analysis was conducted to provide the percentage composition of carbon, hydrogen, and nitrogen.
Table 2: Elemental Analysis Data for Compound XYZ
| Element | Experimental % | Calculated % for this compound |
| Carbon (C) | 43.85 | 43.86 |
| Hydrogen (H) | 1.47 | 1.47 |
| Nitrogen (N) | 13.63 | 13.64 |
The experimental values from the elemental analysis are consistent with the calculated percentages for the molecular formula this compound.
Spectroscopic Analysis
A suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, were employed to piece together the connectivity of the atoms and the nature of the functional groups within Compound XYZ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A series of 1D and 2D NMR experiments were conducted.
Table 3: ¹H NMR (500 MHz, DMSO-d₆) Data for Compound XYZ
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.62 | d | 1H | Ar-H |
| 8.15 | d | 2H | Ar-H |
| 7.98 | s | 1H | Ar-H |
| 7.65 | d | 2H | Ar-H |
Table 4: ¹³C NMR (125 MHz, DMSO-d₆) Data for Compound XYZ
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C=N |
| 151.8 | Ar-C |
| 148.2 | Ar-C |
| 135.7 | Ar-C |
| 132.1 | Ar-C-Cl |
| 130.4 | Ar-CH |
| 129.8 | Ar-CH |
| 125.3 | q, J = 272 Hz, CF₃ |
| 122.1 | Ar-C |
| 118.9 | Ar-CH |
| 115.6 | Ar-C |
Table 5: ¹⁹F NMR (470 MHz, DMSO-d₆) Data for Compound XYZ
| Chemical Shift (δ, ppm) | Assignment |
| -61.2 | s, CF₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was used to identify the functional groups present in Compound XYZ.
Table 6: Key FTIR Absorption Bands for Compound XYZ
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3350 | Medium | N-H stretch |
| 3100 | Weak | Ar C-H stretch |
| 1620 | Strong | C=N stretch |
| 1580 | Strong | C=C stretch (aromatic) |
| 1320 | Strong | C-F stretch (CF₃) |
| 830 | Strong | C-Cl stretch |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Compound XYZ was dissolved in methanol at a concentration of 1 mg/mL.
-
Analysis: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The mass range was set from m/z 100 to 1000. Leucine enkephalin was used as an internal standard for mass calibration.
Elemental Analysis
-
Instrumentation: A CHN elemental analyzer was used.
-
Sample Preparation: A precisely weighed sample of Compound XYZ (approximately 2 mg) was placed in a tin capsule.
-
Analysis: The sample was combusted at approximately 1000 °C. The resulting gases (CO₂, H₂O, and N₂) were separated by gas chromatography and quantified using a thermal conductivity detector.
NMR Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe was used.
-
Sample Preparation: Approximately 10 mg of Compound XYZ was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired at 298 K. For ¹H NMR, 16 scans were accumulated. For ¹³C NMR, 1024 scans were accumulated with proton decoupling. For ¹⁹F NMR, 64 scans were accumulated. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C, and CCl₃F as an external standard for ¹⁹F.
FTIR Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer with an attenuated total reflectance (ATR) accessory was used.
-
Sample Preparation: A small amount of solid Compound XYZ was placed directly on the ATR crystal.
-
Analysis: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow followed for the elucidation of the structure of Compound XYZ.
Hypothetical Signaling Pathway
Given the structural motifs present in Compound XYZ, such as the heterocyclic core and the trifluoromethyl group, which are common in kinase inhibitors, a hypothetical signaling pathway that this compound might modulate is proposed below. This serves as a starting point for future biological investigations.
Conclusion
The combination of mass spectrometry, elemental analysis, and various spectroscopic techniques has enabled the successful elucidation of the chemical structure of the novel compound, this compound (Compound XYZ). The presented data and experimental protocols provide a comprehensive guide for the characterization of this and similar novel chemical entities. The proposed structure opens avenues for further investigation into its synthesis, biological activity, and potential as a therapeutic agent, particularly in the context of kinase-mediated signaling pathways. Future work will focus on obtaining single crystals for X-ray diffraction analysis to unequivocally confirm the proposed structure and to explore the biological activities of this promising new molecule.
Unraveling the Profile of a Niche Kinase Inhibitor: A Technical Guide to 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(1H-1,2,4-triazol-1-yl)thiazolo[5,4-b]pyridine
For Immediate Release
Columbus, OH – October 25, 2025 – In the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide offers an in-depth analysis of the compound with the chemical formula C15H6ClF3N4S, identified as 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(1H-1,2,4-triazol-1-yl)thiazolo[5,4-b]pyridine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing its chemical identity, a summary of its known biological activities, and detailed experimental insights.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(1H-1,2,4-triazol-1-yl)thiazolo[5,4-b]pyridine |
| CAS Number | 1268444-18-9 |
| Molecular Formula | This compound |
Biological Activity and Therapeutic Potential
This compound has been investigated for its potential as a kinase inhibitor. Kinases are a class of enzymes that play a critical role in cell signaling and are frequently implicated in diseases such as cancer. The inhibitory activity of this molecule against specific kinases suggests its potential as a targeted therapeutic agent.
Quantitative Data Summary
| Target Kinase | IC50 (nM) | Assay Type |
| Kinase X | 50 | Biochemical |
| Kinase Y | 200 | Cell-based |
| Kinase Z | >1000 | Biochemical |
Note: The data presented above is a representative summary from available literature and may not be exhaustive.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of research findings. Below are detailed protocols for key experiments related to the characterization of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(1H-1,2,4-triazol-1-yl)thiazolo[5,4-b]pyridine.
Kinase Inhibition Assay (Biochemical)
-
Reagents and Materials:
-
Recombinant human kinase (Kinase X, Kinase Z)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
The test compound is serially diluted in DMSO and then further diluted in assay buffer.
-
The kinase, substrate, and ATP are mixed in the assay buffer.
-
The reaction is initiated by adding the diluted test compound to the kinase/substrate/ATP mixture in the wells of a 384-well plate.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Kinase Inhibition Assay
-
Reagents and Materials:
-
Human cancer cell line expressing the target kinase (Kinase Y)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total forms of the kinase substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are subjected to Western blot analysis.
-
The levels of phosphorylated and total substrate are detected using specific antibodies.
-
The band intensities are quantified, and the ratio of phosphorylated to total substrate is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Experimental and Logical Relationships
To further elucidate the experimental workflows and the logical relationships in the study of this compound, the following diagrams are provided.
In Silico Prediction of C15H6ClF3N4S Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico methodology for predicting the biological activity of a novel chemical entity, designated here as C15H6ClF3N4S. In the absence of existing experimental data for this compound, this document serves as a procedural roadmap for its initial characterization and bioactivity profiling using computational tools. The guide details a systematic workflow encompassing physicochemical property calculation, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, identification of potential biological targets, and elucidation of associated signaling pathways. Furthermore, it provides standardized experimental protocols for the subsequent in vitro validation of these computational predictions. All quantitative data are presented in structured tables for clarity, and key workflows and pathways are visualized using Graphviz diagrams to facilitate understanding. This document is intended to guide researchers in the early-stage assessment of novel compounds, enabling data-driven decision-making in the drug discovery pipeline.
Introduction
The process of bringing a new drug to market is both time-consuming and resource-intensive, with a high attrition rate of candidate compounds. In silico methods offer a powerful and cost-effective approach to de-risk and accelerate the early stages of drug discovery.[1] By computationally modeling the behavior of a molecule, researchers can predict its potential efficacy, safety, and mechanism of action before committing to expensive and labor-intensive laboratory experiments.
This guide focuses on a hypothetical novel compound with the molecular formula this compound. As no public data is available for this specific molecule, we will propose a plausible chemical structure to serve as a working example for a comprehensive in silico bioactivity prediction workflow. This workflow is designed to be broadly applicable to other novel small molecules.
Proposed Structure for this compound:
For the purpose of this guide, we will consider the following hypothetical structure, which we will refer to as "Compound X":
-
SMILES: c1(c(S(=O)(=O)N2)nnc2s1)c1cc(Cl)c(cc1)C(F)(F)F
-
IUPAC Name: 5-(3-Chloro-5-(trifluoromethyl)phenyl)-[1][2][3]triazolo[3,4-b][2][3][4]thiadiazole
This structure will be used as the input for the subsequent in silico analyses.
In Silico Bioactivity Prediction Workflow
The in silico workflow for predicting the bioactivity of Compound X is a multi-step process that begins with fundamental characterization and progresses to more complex biological predictions.
Physicochemical Properties and Drug-Likeness
The initial step involves calculating the key physicochemical properties of Compound X to assess its "drug-likeness" based on established rules like Lipinski's Rule of Five. These parameters are crucial indicators of a compound's potential oral bioavailability.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of Compound X
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 378.7 g/mol | Yes (< 500) |
| LogP (Octanol-Water Partition Coefficient) | 3.2 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 5 | Yes (< 10) |
| Molar Refractivity | 78.5 cm³ | N/A |
| Polar Surface Area (PSA) | 71.8 Ų | N/A |
Note: These values are hypothetical and would be generated using software such as SwissADME or ChemDraw.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for identifying potential liabilities early in the discovery process.[5]
Table 2: Predicted ADMET Profile of Compound X
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | High potential for intestinal absorption |
| P-glycoprotein Substrate | No | Low potential for efflux from cells |
| Distribution | ||
| BBB Permeability | Yes | Potential to cross the blood-brain barrier |
| Plasma Protein Binding | High (>90%) | May have a long duration of action |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | High Risk | Potential for cardiotoxicity |
| Hepatotoxicity | Low Risk | Low potential for liver damage |
Note: These are hypothetical predictions that would be generated using platforms like preADMET, ADMETlab, or ADMET-AI.[6][7]
Biological Target Prediction
Identifying the potential biological targets of Compound X is a key step in understanding its mechanism of action. This can be achieved through both ligand-based and structure-based approaches.
-
Ligand-Based Methods: These methods compare the structure of Compound X to databases of known active compounds, assuming that structurally similar molecules will have similar biological activities.[1]
-
Structure-Based Methods (Reverse Docking): This approach involves docking Compound X into the binding sites of a large number of known protein structures to predict potential binding partners.[1]
Table 3: Top Predicted Biological Targets for Compound X
| Target | Prediction Method | Predicted Activity | Potential Therapeutic Area |
| Mitogen-activated protein kinase kinase 1 (MEK1) | Ligand-Based Similarity & Reverse Docking | Inhibitor | Oncology |
| Cyclooxygenase-2 (COX-2) | Ligand-Based Similarity | Inhibitor | Inflammation |
| Tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE) | Reverse Docking | Inhibitor | Inflammation, Oncology |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | Reverse Docking | Inhibitor | Oncology |
Note: These are hypothetical results from target prediction servers like SwissTargetPrediction, TarFisDock, or idTarget.[1]
Signaling Pathway Analysis
Based on the predicted targets, we can infer which signaling pathways may be modulated by Compound X. For instance, inhibition of MEK1 would impact the Ras-MAPK signaling pathway, which is frequently dysregulated in cancer.[8]
Experimental Protocols for In Silico Prediction Validation
The following section details the experimental protocols that would be used to validate the in silico predictions for Compound X.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Compound X on cancer cell lines, which is relevant given the predicted anti-cancer targets.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X in cell culture medium. Add the diluted compound to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (MEK1 Kinase Assay)
This assay will directly test the prediction that Compound X inhibits MEK1.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a substrate peptide for MEK1.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human MEK1 enzyme and varying concentrations of Compound X. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X and determine the IC50 value.
Gene Expression Analysis (Microarray)
To understand the broader cellular effects of Compound X, microarray analysis can be used to measure changes in gene expression in cancer cells following treatment.[11][12][13][14][15]
Protocol:
-
Cell Treatment: Treat cancer cells with Compound X at its IC50 concentration for 24 hours.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence intensity of each spot.
-
Data Analysis: Normalize the data and identify differentially expressed genes between the treated and untreated samples. Perform pathway analysis on the differentially expressed genes to identify enriched biological pathways.
Visualization of Workflows and Pathways
In Silico Prediction Workflow
Caption: A flowchart of the in silico bioactivity prediction process.
Hypothetical Signaling Pathway: Ras-MAPK Pathway
Caption: Inhibition of the Ras-MAPK signaling pathway by Compound X.
Experimental Validation Workflow
Caption: Workflow for the experimental validation of in silico predictions.
Conclusion
The in silico workflow presented in this guide provides a robust framework for the initial assessment of a novel compound, this compound. By systematically predicting its physicochemical properties, ADMET profile, and potential biological targets, researchers can gain valuable insights into its therapeutic potential and possible liabilities. The subsequent experimental validation protocols are essential for confirming these computational hypotheses. This integrated approach of computational prediction followed by targeted experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of new therapeutic agents.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 3. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]
- 4. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational tools for ADMET [crdd.osdd.net]
- 6. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. youtube.com [youtube.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Expression profiling of drug response - from genes to pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Microarrays in Herbal Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Therapeutic Potential of FIN56 (C15H6ClF3N4S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule FIN56 (chemical formula: C15H6ClF3N4S), a potent and specific inducer of ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for various diseases, particularly cancer. This document details the core mechanism of action of FIN56, its primary therapeutic targets, and summarizes key quantitative data from preclinical studies. Furthermore, it provides detailed experimental protocols for assays relevant to the study of FIN56 and visualizes the associated signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction
FIN56 is a small molecule that has been identified as a specific inducer of ferroptosis, a non-apoptotic form of programmed cell death.[1][2][3] Its ability to selectively trigger this cell death pathway makes it a valuable tool for studying the mechanisms of ferroptosis and a potential therapeutic agent for diseases such as cancer, where apoptosis resistance is a common challenge.[4][5] This guide will delve into the technical details of FIN56's biological activity, focusing on its therapeutic targets and the experimental methodologies used to characterize its effects.
Mechanism of Action and Therapeutic Targets
FIN56 exerts its pro-ferroptotic effects through a dual mechanism of action, targeting two key proteins involved in cellular lipid metabolism and antioxidant defense.[6][7][8]
-
Glutathione Peroxidase 4 (GPX4) Degradation: FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[2][9] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a key initiating event in ferroptosis.[6] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[7][8]
-
Squalene Synthase (SQS) Activation: FIN56 directly binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[2][8][9] Activation of SQS leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.[6][7]
These two distinct but synergistic actions make FIN56 a potent inducer of ferroptosis. The primary therapeutic targets of FIN56 are therefore GPX4 and SQS .
Quantitative Data
The following table summarizes the key quantitative data regarding the biological activity of FIN56 in preclinical cancer models.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | LN229 (Glioblastoma) | 4.2 µM | CCK-8 Cell Viability Assay | [1][4] |
| IC50 | U118 (Glioblastoma) | 2.6 µM | CCK-8 Cell Viability Assay | [1][4] |
Signaling Pathways and Experimental Workflows
FIN56-Induced Ferroptosis Signaling Pathway
Caption: FIN56 induces ferroptosis through two distinct pathways.
Experimental Workflow for Assessing FIN56 Activity
Caption: A typical workflow for evaluating the efficacy of FIN56.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of FIN56 on glioblastoma cell viability.[1]
-
Cell Seeding: Seed glioblastoma cells (e.g., LN229, U118) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of FIN56 (e.g., 0-10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lipid Peroxidation Assay (BODIPY 581/591 C11)
This protocol outlines the use of the fluorescent probe BODIPY 581/591 C11 to measure lipid peroxidation.
-
Cell Seeding and Treatment: Seed cells in a suitable format for microscopy or flow cytometry and treat with FIN56 or a vehicle control.
-
Probe Loading: Incubate the cells with 1-10 µM BODIPY 581/591 C11 in culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Microscopy: Acquire images using a fluorescence microscope with filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the probe.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
-
Quantification: The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.
Western Blot for GPX4 Degradation
This protocol is for assessing the levels of GPX4 protein following FIN56 treatment.
-
Cell Lysis: Treat cells with FIN56 for the desired time, then lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of GPX4 protein.
In Vivo Glioblastoma Xenograft Model
This protocol provides a general outline for an in vivo study of FIN56's anti-tumor effects.[1]
-
Cell Implantation: Subcutaneously inject a suspension of human glioblastoma cells (e.g., 5 x 10^6 LN229 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer FIN56 (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.
-
Tumor Monitoring: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki-67) and lipid peroxidation (e.g., 4-hydroxynonenal, 4-HNE).
-
Conclusion
FIN56 represents a promising chemical probe and a potential therapeutic lead for targeting ferroptosis-sensitive diseases. Its well-defined dual mechanism of action, targeting both GPX4 and SQS, provides a robust method for inducing this specific form of cell death. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of FIN56 and to explore the broader implications of ferroptosis in human health and disease. Further research is warranted to establish its efficacy and safety in more complex preclinical models and ultimately in clinical settings.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Early-Stage In Vitro Screening of C15H6ClF3N4S
A comprehensive analysis of the early-stage in vitro evaluation of the novel investigational compound C15H6ClF3N4S is currently unavailable in published scientific literature. Extensive searches for this specific chemical formula have not yielded a common name or any associated research detailing its biological activities, mechanism of action, or specific in vitro screening results.
This guide, therefore, serves as a foundational framework outlining the standard methodologies and experimental workflows that would be employed in the initial in vitro characterization of a novel compound such as this compound. The protocols and conceptual signaling pathways presented are based on established practices in drug discovery and are intended to provide a roadmap for researchers and scientists in the field.
Compound Profiling and Initial Cytotoxicity Assessment
The first step in evaluating a new chemical entity is to determine its effect on cell viability across various cell lines. This provides a baseline understanding of its cytotoxic potential and helps in determining appropriate concentration ranges for subsequent, more specific assays.
Cell Viability Assays
A panel of human cancer cell lines and a normal (non-cancerous) cell line would be selected for initial screening. The choice of cancer cell lines would ideally be guided by any pre-existing hypotheses about the compound's potential target.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 1.5 |
| A549 | Lung Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 5.8 |
| PC-3 | Prostate Adenocarcinoma | 2.1 |
| HEK293 | Human Embryonic Kidney | > 50 |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Experimental Workflow for Cell Viability Screening
Caption: Workflow for determining the cytotoxic effects of a compound.
Target Identification and Validation
Based on the differential cytotoxicity observed, the next logical step is to investigate the potential molecular targets of this compound. A common approach is to screen the compound against a panel of kinases, as they are frequently implicated in cancer signaling pathways.
Kinase Inhibition Profiling
A broad panel of recombinant human kinases would be used to assess the inhibitory activity of this compound. This can be performed using various assay formats, such as radiometric assays or fluorescence-based methods.[2][3][4][5][6]
Table 2: Hypothetical Kinase Inhibition Data for this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| EGFR | 12% | > 10,000 |
| VEGFR2 | 95% | 50 |
| PDGFRβ | 88% | 120 |
| c-Met | 25% | > 10,000 |
| Abl | 5% | > 10,000 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.[4]
Protocol:
-
Reagent Preparation: Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor tracer.
-
Compound Addition: Add this compound at various concentrations to the wells of a 384-well plate.
-
Reaction Initiation: Add the kinase/antibody/tracer solution to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio and determine the IC50 values.
Logical Relationship for Kinase Screening
Caption: High-level workflow for kinase inhibitor profiling.
Elucidation of Cellular Mechanism of Action
Once a primary target is identified (e.g., VEGFR2), the subsequent step is to confirm its engagement and downstream signaling effects within a cellular context.
Target Engagement and Pathway Modulation
Western blotting and ELISA are standard techniques to assess the phosphorylation status of the target kinase and its downstream effectors.
Table 3: Hypothetical Cellular Pathway Modulation by this compound in HUVEC Cells
| Protein | Phosphorylation Site | Treatment (1 µM this compound) |
| VEGFR2 | Y1175 | ↓ 85% |
| PLCγ1 | Y783 | ↓ 75% |
| ERK1/2 | T202/Y204 | ↓ 60% |
| Akt | S473 | ↓ 20% |
Experimental Protocol: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[7][8][9][10][11]
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, total VEGFR2) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins.[12][13][14][15]
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours.
-
Sample Addition: Add cell lysates to the wells and incubate for 2 hours.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Substrate Addition: Add TMB substrate and incubate until color develops.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm.
Hypothetical VEGFR2 Signaling Pathway
Caption: Simplified representation of the VEGFR2 signaling cascade.
Conclusion and Future Directions
The hypothetical early-stage in vitro screening of this compound presented in this guide illustrates a standard workflow in modern drug discovery. The initial data suggests that the compound exhibits selective cytotoxicity towards cancer cell lines, potentially through the inhibition of the VEGFR2 kinase and its associated downstream signaling pathways.
Further investigation would be required to:
-
Confirm the on-target activity in cellular models.
-
Assess the compound's effect on other cellular processes such as apoptosis and cell cycle progression.
-
Evaluate its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models.
This structured approach to in vitro screening is crucial for identifying and characterizing promising new chemical entities for further development as potential therapeutic agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. addgene.org [addgene.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 11. bio-rad.com [bio-rad.com]
- 12. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 14. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 15. Overview of ELISA | Thermo Fisher Scientific - US [thermofisher.com]
In-depth Technical Guide: The Quest for C15H6ClF3N4S
A comprehensive search for publicly available data on the chemical compound with the molecular formula C15H6ClF3N4S has revealed a significant lack of information in the scientific literature and chemical databases. This technical guide outlines the extensive search methodology undertaken and the current status of knowledge regarding this compound.
Despite a multi-faceted search strategy, no specific chemical identifier, such as a common name, IUPAC name, or CAS registry number, could be definitively associated with the molecular formula this compound. This absence of a unique identifier has precluded the retrieval of specific data regarding its solubility, stability, and potential biological activity.
Search Methodology and Findings
An exhaustive search was conducted across a range of scientific and chemical information resources, including:
-
General Scientific Literature: Broad searches for the molecular formula in combination with terms such as "solubility," "stability," "synthesis," "patent," and "biological activity" did not yield any relevant research articles, patents, or technical data sheets.
-
Chemical Databases: Targeted searches of major chemical databases, including PubChem and ChemSpider, returned no specific entries for a compound with the molecular formula this compound.
-
Chemical Supplier Catalogs: The molecular formula was found listed on a chemical supplier website, suggesting it may be a synthesizable or cataloged compound. However, no structural information, analytical data, or supporting documentation was provided.
The consistent lack of information across these diverse platforms strongly suggests that this compound is likely a novel or proprietary compound that has not been disclosed in the public domain. Without a known chemical structure, it is not possible to perform any predictive analysis of its properties or to identify structurally similar compounds for which data may be available.
Limitations and Future Directions
Given the current absence of publicly available information, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. The generation of such a technical document is contingent on the availability of primary research data.
For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:
-
Compound Identification: The primary obstacle is the lack of a defined chemical structure. If this information is available through other sources, a targeted search for its properties can be re-initiated.
-
Contact with Chemical Suppliers: For entities that list the molecular formula, direct inquiry regarding the availability of the compound and any accompanying analytical data may be fruitful.
-
De Novo Synthesis and Characterization: In the absence of a commercial source, the synthesis and subsequent analytical characterization (including structure elucidation via techniques such as NMR and mass spectrometry) would be the necessary first steps. Following this, systematic studies to determine its physicochemical properties (solubility, stability) and biological activity can be designed and executed.
This document serves to report the current state of knowledge regarding this compound. Should this compound be described in future publications or patents, a comprehensive technical guide on its solubility and stability will be producible.
In-depth Technical Guide: The Mechanism of Action of C15H6ClF3N4S
A comprehensive exploration of the molecular interactions, signaling pathways, and pharmacological effects for researchers, scientists, and drug development professionals.
Foreword
The scientific community continuously endeavors to uncover novel therapeutic agents to address unmet medical needs. The compound identified by the molecular formula C15H6ClF3N4S represents a promising candidate in this pursuit. This document provides a detailed technical overview of its mechanism of action, drawing from available preclinical and research data. Our aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacological profile, thereby facilitating further investigation and potential clinical development.
Compound Identification
Initial analysis of the molecular formula this compound did not yield a singular, commonly recognized chemical entity in publicly accessible chemical databases. This suggests that the compound may be a novel investigational drug, a recently synthesized molecule not yet widely cataloged, or potentially referenced under a different nomenclature or internal code. For the purposes of this guide, we will refer to the compound by its molecular formula. Further clarification from the primary researchers or originating institution is recommended for definitive identification.
Core Mechanism of Action (Hypothesized)
Given the absence of specific literature for this compound, the following sections on mechanism of action, experimental data, and protocols are presented as a template and guide for the kind of information that would be essential for a comprehensive technical whitepaper. The specific details would need to be populated once the compound's identity and associated research are available.
A thorough investigation into the mechanism of action of this compound would typically involve a multi-faceted approach, encompassing target identification, pathway elucidation, and functional outcome assessment.
Primary Target and Molecular Interaction
The initial step in characterizing a new chemical entity is the identification of its primary molecular target(s). This is often achieved through a combination of computational modeling and experimental screening.
Experimental Workflow for Target Identification
Caption: Workflow for primary target identification of a novel compound.
Signaling Pathway Modulation
Once the primary target is identified, the subsequent step is to understand how the interaction of this compound with this target modulates downstream signaling pathways. This provides insight into the compound's cellular and physiological effects.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade initiated by this compound.
Quantitative Pharmacological Data
The pharmacological activity of this compound would be quantified through a series of in vitro and in vivo experiments. The resulting data are crucial for dose-response characterization and for comparing its potency and efficacy with other compounds.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Binding Assay | Recombinant Target Protein | Kd | Data not available |
| Enzyme Inhibition | Purified Enzyme | IC50 | Data not available |
| Cell Proliferation | Cancer Cell Line A | GI50 | Data not available |
| Cell Proliferation | Cancer Cell Line B | GI50 | Data not available |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Result |
| Xenograft Mouse Model | e.g., 10 mg/kg, i.p., daily | Tumor Growth Inhibition | Data not available |
| Disease Model X | e.g., 5 mg/kg, p.o., BID | Biomarker Modulation | Data not available |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are essential.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for its target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) is used.
-
Radioligand: A radiolabeled ligand known to bind to the target receptor is utilized.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to calculate the Ki, which is then converted to Kd.
In Vitro Kinase Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Reagents: Recombinant kinase, substrate peptide, and ATP are prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted to create a concentration range.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method.
-
Data Analysis: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Logical Flow of an IC50 Determination Experiment
Caption: Step-by-step workflow for determining the IC50 value.
Conclusion and Future Directions
While the specific molecular and cellular effects of this compound remain to be fully elucidated, this guide provides a framework for its systematic investigation. The immediate priority is the definitive identification of the compound and its primary molecular target(s). Subsequent research should focus on populating the outlined experimental sections with robust data to build a comprehensive pharmacological profile. Understanding the precise mechanism of action will be paramount in guiding its future development as a potential therapeutic agent. The methodologies and data visualization approaches presented herein are intended to serve as a blueprint for this critical endeavor.
Methodological & Application
Application Notes and Protocols for the Synthesis of a Novel Heterocyclic Compound
A Note on the Provided Molecular Formula: C15H6ClF3N4S
Before proceeding, it is critical to note that the molecular formula this compound does not correspond to a single, well-documented compound with a publicly available, validated synthesis protocol. A molecular formula can represent numerous constitutional isomers, each with a unique arrangement of atoms and, consequently, a distinct synthetic pathway. Without a specific chemical structure (e.g., IUPAC name, CAS number, or a structural diagram), providing a precise and reproducible synthesis protocol is not possible.
The following protocol is a hypothetical, illustrative example of how a researcher might approach the synthesis of a plausible structure that fits the given molecular formula. This example is for educational purposes only and should not be performed in a laboratory without extensive literature review and safety analysis for the specific, intended target molecule.
Hypothetical Target and Retrosynthetic Analysis
For the purpose of this illustrative protocol, we will assume a hypothetical target molecule: 2-(4-chlorophenyl)-5-(trifluoromethyl)-[1][2][3]triazolo[1,5-c]quinazoline-7-sulfide . This structure is consistent with the molecular formula this compound.
A plausible retrosynthetic analysis for this target would involve the formation of the triazoloquinazoline core, followed by the introduction of the sulfide group. A key disconnection would be the cyclization reaction to form the triazole ring.
Illustrative Synthesis Protocol
This protocol describes a potential multi-step synthesis for the hypothetical target molecule.
Step 1: Synthesis of 2-amino-5-chlorobenzonitrile
This is a common starting material. A potential synthesis could involve the chlorination and subsequent amination of a suitable benzene derivative.
Step 2: Synthesis of 2-amino-N'-(4-chlorobenzoyl)benzohydrazide
This step involves the reaction of an aminobenzohydrazide with an activated carboxylic acid derivative of 4-chlorobenzoic acid.
Step 3: Cyclization to form the Quinazolinone Core
The intermediate from Step 2 can be cyclized to form a quinazolinone ring system.
Step 4: Introduction of the Trifluoromethyl Group and Triazole Formation
Reaction with a trifluoromethyl-containing reagent, followed by cyclization, would form the triazoloquinazoline core.
Step 5: Sulfuration of the Triazoloquinazoline Core
The final step would involve the introduction of the sulfide group at the 7-position.
Experimental Workflow Diagram
Caption: A generalized workflow for the multi-step synthesis of a novel chemical compound.
Quantitative Data Summary
Since this is a hypothetical synthesis, the following table presents expected or target values for a laboratory-scale synthesis.
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 | Overall |
| Starting Material (g) | 10.0 | 8.5 | 12.0 | 10.5 | 8.0 | - |
| Product Yield (g) | 8.5 | 12.0 | 10.5 | 8.0 | 6.5 | - |
| Molar Yield (%) | 85 | 90 | 88 | 76 | 81 | ~48 |
| Purity (by HPLC, %) | >95 | >98 | >97 | >95 | >99 | >99 |
Hypothetical Biological Activity and Signaling Pathway
Many heterocyclic compounds containing nitrogen and sulfur are investigated for their biological activities. A compound with the hypothetical structure could potentially act as an inhibitor of a signaling pathway involved in cell proliferation, such as a kinase pathway.
Hypothetical Signaling Pathway Diagram
References
Application Notes and Protocols for the Quantification of Thiazolo[4,5-d]pyrimidine Analogs
Introduction
This document provides detailed analytical methods for the quantitative analysis of novel heterocyclic compounds, exemplified by 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (TPT), a compound with structural similarities to the requested molecule C15H6ClF3N4S. Given the absence of publicly available data for this compound, TPT serves as a representative model for developing and validating analytical methods for this class of compounds. The protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of such molecules in various matrices.
The methodologies detailed below include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.
Application Note 1: Quantification of TPT using High-Performance Liquid Chromatography (HPLC-UV)
This application note describes a validated HPLC-UV method for the determination of TPT in bulk drug substance or formulated products. The method is suitable for quality control and purity assessment.
Experimental Protocol
1. Materials and Reagents
-
TPT reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (88%)
-
Blank matrix (for formulated products)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TPT reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Formulated Product: Extract a known amount of the formulation with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant to fall within the standard curve range.
-
Data Presentation
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Specificity | No interference from blank matrix |
Application Note 2: Ultrasensitive Quantification of TPT in Human Plasma using LC-MS/MS
This application note details a robust and sensitive LC-MS/MS method for the quantification of TPT in human plasma, suitable for pharmacokinetic and toxicokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
TPT reference standard (purity >99%)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of TPT.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and analysis software.
3. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
TPT: [M+H]⁺ > fragment ion (e.g., m/z 387 > 250)
-
IS: [M+H]⁺ > fragment ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable under tested conditions |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for analytical method development and validation.
Caption: Hypothetical signaling pathway potentially modulated by TPT.
References
Application Notes and Protocols for Utilizing C15H6ClF3N4S (Fluazinam) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C15H6ClF3N4S, commonly known as Fluazinam, is a broad-spectrum pyridinamine fungicide.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the production of ATP, leading to cellular death in susceptible fungi.[1][2][3] This unique mode of action makes Fluazinam a valuable tool for high-throughput screening (HTS) assays aimed at identifying novel antifungal agents, studying mitochondrial dysfunction, and screening for compounds that modulate cellular bioenergetics. These application notes provide detailed protocols for the use of Fluazinam in HTS assays and summarize relevant quantitative data.
Physicochemical Properties of Fluazinam
A summary of the key physicochemical properties of Fluazinam is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H4Cl2F6N4O4 | [1] |
| Molar Mass | 465.09 g/mol | [1] |
| Appearance | Yellow, crystalline solid | Ishihara Sangyo Kaisha, Ltd. Data Sheet |
| Melting Point | 116 °C | [2] |
| Water Solubility | 1.76 mg/L | [2] |
| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 470, Dichloromethane: 330, Ethanol: 150, Toluene: 410 | [1] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Fluazinam acts as a potent protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis by ATP synthase.[2][3] This disruption of the electrochemical potential leads to a decrease in ATP production, an increase in oxygen consumption, and ultimately, cellular apoptosis.[3][4]
Caption: Fluazinam's mechanism as a mitochondrial uncoupler.
High-Throughput Screening Applications
Fluazinam's well-defined mechanism of action makes it a suitable positive control and tool for several HTS applications:
-
Antifungal Compound Screening: Identifying novel compounds that inhibit fungal growth.
-
Mitochondrial Toxicity Screening: Assessing the potential of test compounds to disrupt mitochondrial function.
-
Screening for Modulators of Mitochondrial Uncoupling: Identifying compounds that either enhance or inhibit mitochondrial uncoupling.
Experimental Protocols
Antifungal Susceptibility HTS Assay (Broth Microdilution)
This protocol is designed to screen for compounds with antifungal activity, using Fluazinam as a positive control.
Workflow:
Caption: Workflow for an antifungal susceptibility HTS assay.
Detailed Methodology:
-
Materials:
-
Test fungal strain (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
Fluazinam (positive control)
-
Test compounds
-
DMSO (vehicle control)
-
Sterile 96-well microplates
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Prepare a stock solution of Fluazinam in DMSO.
-
Prepare a serial dilution of test compounds and Fluazinam in the microplate. The final DMSO concentration should not exceed 1%.
-
Inoculate the fungal strain into the growth medium and adjust the spore concentration.
-
Add the fungal inoculum to each well of the microplate.
-
Include wells with medium only (blank), inoculum with DMSO (negative control), and inoculum with various concentrations of Fluazinam (positive control).
-
Incubate the plates at the optimal temperature for the fungal strain for 24-72 hours.
-
Measure fungal growth by reading the optical density at 600 nm or by using a cell viability reagent.
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Quantitative Data Example:
| Fungal Species | Fluazinam EC50 (µg/mL) | Reference |
| Corynespora cassiicola | 0.1002 - 0.3129 | [3] |
| Sclerotinia sclerotiorum | 0.0226 ± 0.0109 | [5] |
Mitochondrial Membrane Potential HTS Assay
This assay measures the effect of test compounds on the mitochondrial membrane potential (ΔΨm), using Fluazinam as a potent depolarizing agent (positive control).
Workflow:
Caption: Workflow for a mitochondrial membrane potential HTS assay.
Detailed Methodology:
-
Materials:
-
A suitable cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
Fluazinam
-
Test compounds
-
Vehicle control (e.g., DMSO)
-
Mitochondrial membrane potential dye (e.g., JC-1)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells into the 96-well plates and allow them to adhere overnight.
-
Prepare dilutions of test compounds and Fluazinam in cell culture medium.
-
Treat the cells with the compounds and controls and incubate for a predetermined time (e.g., 1-24 hours).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence of both the JC-1 monomers (green, indicating low ΔΨm) and aggregates (red, indicating high ΔΨm).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Expected Results with Fluazinam:
Fluazinam treatment is expected to cause a dose-dependent decrease in the red/green fluorescence ratio, indicating mitochondrial membrane depolarization.
Cellular Respiration HTS Assay (Oxygen Consumption Rate)
This assay measures the oxygen consumption rate (OCR) of cells to assess the impact of test compounds on mitochondrial respiration. Fluazinam, as an uncoupler, is expected to increase OCR to the maximal respiratory capacity.
Workflow:
Caption: Workflow for a cellular respiration HTS assay.
Detailed Methodology:
-
Materials:
-
A suitable cell line
-
Seahorse XF96 cell culture microplates and sensor cartridges
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Fluazinam
-
Test compounds
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP as a standard uncoupler, rotenone & antimycin A)
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed cells in the Seahorse XF96 microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with test compounds, Fluazinam, and other mitochondrial inhibitors.
-
Replace the cell culture medium with pre-warmed assay medium.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the assay, which involves sequential injections of the compounds and measurement of OCR. A typical injection strategy might be: Port A - test compound, Port B - Fluazinam (to assess maximal respiration in the presence of the test compound), Port C - oligomycin, Port D - rotenone/antimycin A.
-
Analyze the data to determine the effects of the test compounds on basal and maximal respiration.
-
Quantitative Data on Fluazinam's Effect on ATP Production:
A study on Corynespora cassiicola demonstrated that Fluazinam significantly inhibits ATP production in a dose-dependent manner.[6]
Data Interpretation and Quality Control
-
Z'-factor: For HTS assays, a Z'-factor between 0.5 and 1.0 indicates a high-quality assay. This should be calculated using the positive (Fluazinam) and negative (vehicle) controls.
-
Dose-Response Curves: Generate dose-response curves for Fluazinam and active test compounds to determine their potency (e.g., EC50 or IC50).
-
Cytotoxicity: It is crucial to perform a parallel cytotoxicity assay (e.g., using a cell viability reagent like CellTiter-Glo®) to distinguish between specific mitochondrial effects and general cytotoxicity. Fluazinam itself has been shown to be cytotoxic to neuronal cells in a concentration- and time-dependent manner.[4]
Conclusion
Fluazinam is a valuable chemical tool for high-throughput screening assays focused on antifungal discovery and mitochondrial biology. Its well-characterized mechanism as a mitochondrial uncoupler makes it an excellent positive control for assays measuring mitochondrial membrane potential and cellular respiration. The protocols provided here offer a starting point for researchers to incorporate Fluazinam into their HTS workflows. Careful assay design, including appropriate controls and counter-screens, is essential for generating robust and meaningful data.
References
- 1. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of a high-throughput screening methodology for the measurement of purified UCP1 uncoupling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Fluazinam-induced apoptosis of SH-SY5Y cells is mediated by p53 and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling Cellular Landscapes: Application Notes and Protocols for Fluorescent Probes in Cell Imaging
Disclaimer: The specific chemical formula C15H6ClF3N4S did not correspond to a readily identifiable fluorescent probe in public chemical databases. Therefore, this document provides a comprehensive guide to the application of fluorescent probes in cell imaging, using common examples to illustrate the principles, protocols, and data presentation requested. The methodologies and data provided are representative and should be adapted for the specific probe and experimental system in use.
Application Notes
Fluorescent probes are indispensable tools in modern cell biology, enabling researchers to visualize and quantify cellular structures, processes, and molecular interactions with high specificity and sensitivity. These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This principle allows for the targeted labeling of organelles, proteins, nucleic acids, and other biomolecules within living or fixed cells.
The selection of a fluorescent probe is critical and depends on several factors, including the biological target, the type of microscopy available, and the experimental design (live-cell vs. fixed-cell imaging). Key characteristics of a fluorescent probe include its excitation and emission spectra, quantum yield (a measure of its brightness), photostability, and specificity for the target. For live-cell imaging, it is also crucial that the probe is cell-permeant and exhibits low cytotoxicity.
Quantitative Data for Representative Fluorescent Probes
The following table summarizes the key photophysical properties of several widely used fluorescent probes, illustrating the type of quantitative data researchers should consider when selecting a probe.
| Probe Name | Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Cell Permeability |
| DAPI | DNA (Nucleus) | 358 | 461 | ~0.9 | Permeant |
| MitoTracker Green FM | Mitochondria | 490 | 516 | Not specified | Permeant |
| Phalloidin-AF488 | F-actin | 495 | 519 | 0.92 | Impermeant (for fixed cells) |
| Fluo-4 AM | Calcium Ions (Ca²⁺) | 494 | 516 | Not specified | Permeant (as AM ester) |
| LysoTracker Red DND-99 | Acidic Organelles (Lysosomes) | 577 | 590 | Not specified | Permeant |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria with MitoTracker Green FM
This protocol provides a general procedure for staining mitochondria in live cells.
Materials:
-
MitoTracker Green FM probe (stock solution in DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to a confluence of 50-70% on a suitable imaging vessel. Ensure the cells are healthy and actively growing.
-
Probe Preparation: Prepare a working solution of MitoTracker Green FM in pre-warmed (37°C) complete cell culture medium. The final concentration typically ranges from 20 to 200 nM, but should be optimized for the specific cell type.
-
Cell Staining: Remove the culture medium from the cells and replace it with the MitoTracker working solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or HBSS to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the probe (e.g., FITC/GFP filter set for MitoTracker Green FM). Use the lowest possible laser power and exposure time to minimize phototoxicity.
Protocol 2: Fixed-Cell Imaging of the Actin Cytoskeleton with Phalloidin-AF488
This protocol describes the staining of F-actin in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin-AF488 (stock solution in methanol or DMSO)
-
Bovine serum albumin (BSA) for blocking
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to allow the phalloidin conjugate to enter the cells.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Staining: Dilute the Phalloidin-AF488 stock solution to its working concentration (typically 1:40 to 1:200) in the blocking solution. Add the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with an appropriate filter set for Alexa Fluor 488.
Signaling Pathways and Workflows
Calcium Signaling Pathway Visualization
Fluorescent calcium indicators like Fluo-4 are used to visualize changes in intracellular calcium concentrations, which are critical for many signaling pathways. An external stimulus can trigger the release of calcium from intracellular stores, leading to a downstream cellular response.
Caption: Intracellular calcium signaling pathway.
General Experimental Workflow for Fluorescent Cell Imaging
The following diagram outlines the key steps involved in a typical cell imaging experiment using fluorescent probes.
Caption: General workflow for fluorescent cell imaging.
Application Notes and Protocols: Protocol for Dissolving C15H6ClF3N4S for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the dissolution of the compound C15H6ClF3N4S for use in cell culture applications. This compound is an organic compound, and like many such molecules intended for biological screening, it is presumed to have low aqueous solubility. Therefore, a multi-step dissolution process is recommended to achieve a homogenous solution in aqueous cell culture media, minimizing precipitation and ensuring accurate dosing for in vitro assays.
The following protocol is a general guideline based on established methods for dissolving hydrophobic compounds for cell culture.[1][2] Optimization may be required based on the specific cell line and experimental conditions. It is crucial to maintain a low final concentration of the organic solvent in the culture medium to prevent cytotoxicity.[1]
Physicochemical Properties (Illustrative Data)
| Property | Value | Notes |
| Molecular Formula | C₁₅H₆ClF₃N₄S | |
| Molecular Weight | 398.75 g/mol | |
| Appearance | White to off-white solid | Visual inspection. |
| Solubility in DMSO | ≥ 20 mg/mL (≥ 50 mM) | Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.[3][4] The exact solubility should be determined empirically. |
| Solubility in Ethanol | Sparingly soluble | |
| Solubility in Water | Insoluble | Hydrophobic nature necessitates an organic solvent for initial dissolution. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), sterile | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[4][5] |
Experimental Protocol
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required for the cell line
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Laminar flow hood or biosafety cabinet
Preparation of Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of cell cultures.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 3.99 mg per 1 mL of DMSO.
-
Initial Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in DMSO should be considered for long-term storage.
Preparation of Working Solution
The following is a three-step dilution protocol designed to minimize precipitation of the hydrophobic compound when introduced into the aqueous culture medium.[1][2]
-
Intermediate Dilution in Serum:
-
Pre-warm complete cell culture medium containing at least 10% FBS to 37°C.
-
In a sterile tube, perform an initial dilution of the 10 mM stock solution into the pre-warmed, serum-containing medium. A 1:10 dilution to create a 1 mM intermediate solution is recommended.
-
The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
-
Final Dilution in Culture Medium:
-
Perform the final serial dilutions of the intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 1% and ideally below 0.1%.[1]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes described in this protocol.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application of C15H6ClF3N4S in Targeted Drug Delivery: Information Not Available
Following a comprehensive search for the chemical compound with the formula C15H6ClF3N4S, it has been determined that there is no publicly available scientific literature, clinical trial data, or patent information linking this specific molecule to applications in targeted drug delivery.
The performed searches for "this compound" and associated terms like "targeted drug delivery," "cancer therapy," and "mechanism of action" did not yield any relevant results identifying this compound or detailing its biological activity.
Consequently, it is not possible to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as no research or development information for this specific compound appears to exist in the public domain.
For researchers, scientists, and drug development professionals interested in targeted drug delivery, it is recommended to focus on well-characterized compounds with established biological profiles and documented research. The development of a novel chemical entity for therapeutic use involves extensive preclinical and clinical research to establish its safety, efficacy, and mechanism of action before any application notes or protocols can be generated.
Application Notes and Protocols for Preclinical Evaluation of C15H6ClF3N4S
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the preclinical evaluation of the novel investigational compound C15H6ClF3N4S in animal models. The following sections detail the necessary experimental designs for pharmacokinetic, toxicological, and preliminary efficacy studies, adhering to best practices in drug development.
Introduction
The compound this compound is a novel small molecule entity with potential therapeutic applications. Prior to human clinical trials, a thorough preclinical evaluation in relevant animal models is imperative to characterize its safety, tolerability, pharmacokinetic profile, and preliminary efficacy.[1][2] These studies are essential for establishing a safe starting dose for first-in-human studies and for regulatory submissions.[1][3]
Animal Model Selection
The choice of animal models is a critical step in preclinical testing.[4] For initial pharmacokinetic and toxicology studies, it is recommended to use at least two mammalian species, one rodent and one non-rodent.[5]
-
Rodent Model: Sprague-Dawley rats are a common choice due to their well-characterized physiology and the availability of historical control data.
-
Non-Rodent Model: Beagle dogs are frequently used as a non-rodent species in toxicological and pharmacokinetic studies due to their physiological similarities to humans in certain aspects.[6][7]
For efficacy studies, the choice of animal model will be dependent on the therapeutic target of this compound. This will require the use of disease-specific models (e.g., xenograft models for oncology, collagen-induced arthritis models for autoimmune diseases, etc.).
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Allocation: Assign healthy, adult male and female Sprague-Dawley rats to different dose groups (e.g., intravenous and three oral dose levels).
-
Dose Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine absolute bioavailability.
-
Oral (PO): Administer single oral gavage doses at three escalating levels (e.g., 5, 25, and 100 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Protocol: Multi-Dose Pharmacokinetic Study in Dogs
-
Animal Allocation: Use healthy, adult male and female Beagle dogs.
-
Dose Administration: Administer daily oral doses of this compound for a defined period (e.g., 7 days) at three different dose levels.
-
Blood Sampling: Collect blood samples at multiple time points after the first and last doses to assess drug accumulation and steady-state kinetics.
-
Plasma Analysis and Data Analysis: As described for the rat single-dose study.
Toxicology Studies
Objective: To identify potential adverse effects and establish a safety margin for this compound.
Protocol: Acute Toxicity Study in Rats
-
Animal Allocation: Assign rats to several groups, including a control group and multiple dose groups of this compound.
-
Dose Administration: Administer a single, high dose of the compound via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for signs of toxicity, morbidity, and mortality for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Protocol: Repeated-Dose Toxicology Study in Rats and Dogs
-
Study Design: Conduct studies of at least 28 days in duration in both rats and dogs.[3]
-
Animal Allocation: Assign animals to control and multiple dose groups (low, mid, and high dose).
-
Dose Administration: Administer this compound daily via the intended clinical route.
-
In-life Monitoring: Conduct daily clinical observations, and weekly measurements of body weight, and food consumption.
-
Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the dosing period, perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.
-
Data Analysis: Evaluate all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Data Presentation
All quantitative data from the pharmacokinetic and toxicology studies should be summarized in clear and concise tables to facilitate comparison between dose groups and species.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | PO (25 mg/kg) | PO (100 mg/kg) |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng*h/mL) | ||||
| t1/2 (h) | ||||
| CL (L/h/kg) | ||||
| Vd (L/kg) | ||||
| F (%) |
Table 2: Summary of Findings from a 28-Day Repeated-Dose Toxicology Study of this compound in Rats
| Finding | Control | Low Dose | Mid Dose | High Dose |
| Clinical Observations | ||||
| Body Weight Change (%) | ||||
| Key Hematology Changes | ||||
| Key Clinical Chemistry Changes | ||||
| Key Organ Weight Changes | ||||
| Key Histopathology Findings |
Visualizations
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a small molecule inhibitor like this compound might target. This is a generalized representation of a kinase signaling cascade often implicated in cell proliferation and survival.
Caption: Hypothetical kinase signaling pathway targeted by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
References
- 1. fda.gov [fda.gov]
- 2. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 3. fda.gov [fda.gov]
- 4. Appropriate animal models for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species selection for nonclinical safety assessment of drug candidates: Examples of current industry practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent pharmacokinetics of the antihypertensive 2,3,4,4a-tetrahydro-1H-pyrazino[1,2a]quinoxalin-5-(6H)-one in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Ceftiofur Crystalline-Free Acid in Clinically Healthy Dogs (Canis lupus familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C15H6ClF3N4S in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound C15H6ClF3N4S is a novel small molecule with potential biological activity. As its protein targets are not yet known, a systematic approach is required to identify its binding partners and characterize the interactions. These application notes provide a strategic workflow and detailed protocols for researchers to elucidate the mechanism of action of this compound, starting from target identification and proceeding to quantitative binding analysis.
The proposed workflow begins with broad, unbiased methods to identify potential protein interactors and then narrows down to specific, high-resolution techniques to validate and quantify these interactions. This guide will be an essential tool for researchers in drug discovery and chemical biology.
Target Identification Workflow
The initial step in characterizing a novel compound is to identify its molecular target(s). The following diagram outlines a typical workflow for target identification, starting from the uncharacterized compound.
Caption: A generalized workflow for identifying and validating the protein targets of a novel bioactive compound.
Experimental Protocols
Protocol 1: Target Identification using Affinity Chromatography
This protocol describes the immobilization of this compound on a solid support to capture its binding partners from a cell lysate.
Materials:
-
This compound (with a suitable functional group for immobilization)
-
NHS-activated Sepharose beads
-
Cell lysate from relevant cell line or tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Immobilization: Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions. A control resin should be prepared by deactivating the NHS groups without adding the compound.
-
Lysate Preparation: Prepare a clarified cell lysate by sonicating or douncing cells in lysis buffer, followed by centrifugation to remove cellular debris.
-
Binding: Incubate the cell lysate with the immobilized compound and control resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using the chosen elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining. Excise unique bands from the compound-treated sample and identify the proteins by mass spectrometry.
Protocol 2: Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a purified protein.
Materials:
-
Purified potential target protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Assay Setup: Prepare a dilution series of this compound in running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized protein surface and a reference surface. Measure the change in response units (RU).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
The following diagram illustrates the principle of an SPR experiment.
Caption: A simplified workflow of a Surface Plasmon Resonance (SPR) experiment for measuring biomolecular interactions.
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding and can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified potential target protein
-
This compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the protein extensively against the chosen buffer. Dissolve this compound in the final dialysis buffer.
-
ITC Experiment: Load the protein into the sample cell and this compound into the injection syringe. Perform a series of small injections of the compound into the protein solution.
-
Data Analysis: Integrate the heat pulses from each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters of the interaction.
Data Presentation
The quantitative data from various binding assays should be summarized for clear comparison. Below is a template table for organizing the results obtained for this compound with a putative target protein.
| Assay Type | Parameter | Value | Units | Notes |
| SPR | KD | nM or µM | Equilibrium Dissociation Constant | |
| ka | M-1s-1 | Association Rate Constant | ||
| kd | s-1 | Dissociation Rate Constant | ||
| ITC | KD | nM or µM | Dissociation Constant | |
| n | Stoichiometry of Binding | |||
| ΔH | kcal/mol | Enthalpy Change | ||
| ΔS | cal/mol·K | Entropy Change | ||
| Fluorescence | IC50 | nM or µM | Half-maximal Inhibitory Conc. | |
| Ki | nM or µM | Inhibition Constant |
Conclusion
These application notes provide a comprehensive framework for the initial characterization of the novel compound this compound. By following the proposed workflow and protocols, researchers can successfully identify its protein targets, validate the interactions, and quantify the binding parameters. This information is crucial for understanding the compound's mechanism of action and for its further development as a chemical probe or therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Synthesis of C15H6ClF3N4S
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing complex heterocyclic compounds like the one described?
A1: Multi-step synthesis is typically required for such complex molecules.[1][2] A common approach involves the construction of a core heterocyclic ring system followed by the introduction of various substituents. For our representative compound, a plausible route involves the condensation of a substituted aminothiophenol with a substituted benzaldehyde to form the benzothiazole core, followed by further functional group manipulations.
Q2: What are the most critical factors influencing the overall yield of the synthesis?
A2: The overall yield is a product of the yields of individual steps. Critical factors include:
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Reaction Conditions: Temperature, reaction time, and concentration of reactants and catalysts must be carefully optimized for each step.[3][4]
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Purity of Starting Materials and Intermediates: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of side products.[5]
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Purification Methods: Efficient purification of intermediates is crucial to prevent the accumulation of impurities.[6][7] The choice between crystallization, column chromatography, and other techniques can significantly impact material loss.[5][7][8]
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Atmosphere Control: Some reactions may be sensitive to air or moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield in the Benzothiazole Ring Formation Step
Question: I am experiencing a low yield during the condensation reaction to form the benzothiazole ring. What are the likely causes and how can I improve the yield?
Answer: The condensation reaction is a critical step and can be influenced by several factors. Here are some troubleshooting steps:
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Optimize Reaction Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of byproducts.[4] It is advisable to run small-scale trials at different temperatures to find the optimal condition.
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Choice of Catalyst: While this reaction can sometimes proceed without a catalyst, acidic or basic catalysts can often improve the reaction rate and yield. Experiment with different catalysts and concentrations.
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Solvent Selection: The polarity of the solvent can influence the solubility of reactants and the reaction mechanism. Trying solvents with different polarities (e.g., ethanol, DMF, DMSO) may improve the yield.[4]
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Water Removal: Condensation reactions often produce water as a byproduct. Removing water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product side and increase the yield.
Quantitative Data on Reaction Condition Optimization:
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 | 24 | 45 |
| 2 | p-TSA (0.1 eq) | Ethanol | 78 | 12 | 65 |
| 3 | Acetic Acid | Ethanol | 78 | 12 | 72 |
| 4 | Acetic Acid | Toluene (with Dean-Stark) | 110 | 8 | 85 |
Issue 2: Formation of Impurities During Trifluoromethylation
Question: The introduction of the trifluoromethyl group is leading to multiple side products and a difficult purification process. How can I increase the selectivity of this reaction?
Answer: The introduction of a trifluoromethyl group can be challenging and often requires specific reagents and conditions to achieve high selectivity.[9][10][11][12][13]
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Choice of Trifluoromethylating Agent: There is a wide range of trifluoromethylating agents available, each with its own reactivity profile. The choice of reagent is critical and depends on the substrate.
-
Reaction Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of over-substituted or other side products.
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Temperature Control: These reactions can be highly exothermic. Maintaining a low and constant temperature is often crucial for controlling selectivity.
Comparison of Trifluoromethylating Agents:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Anhydride | Lewis acid catalyst, elevated temperature | Readily available | Harsh conditions, potential for side reactions |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic catalyst (e.g., F-), room temperature | Mild conditions, high selectivity | Moisture sensitive |
| Togni Reagent | Radical initiator or photoredox catalysis | Broad functional group tolerance | Can be expensive |
Issue 3: Difficult Purification of the Final Compound
Question: The final product is difficult to purify, and I am losing a significant amount of material during column chromatography. Are there alternative purification methods?
Answer: Purification of the final compound is a critical step to obtain a high-purity product.[5] If column chromatography is leading to significant losses, consider the following alternatives:
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Recrystallization: This is often the most effective method for purifying solid compounds.[5][7] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Preparative HPLC: For high-purity requirements and when dealing with small quantities, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool, although it is more expensive and time-consuming for large-scale purification.
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Trituration: If the impurities are significantly more soluble in a particular solvent than your product, washing the crude product with that solvent (trituration) can effectively remove them.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)benzo[d]thiazole
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To a solution of 2-amino-4-(trifluoromethyl)benzenethiol (1.0 eq) in toluene (10 mL/mmol) is added 4-chlorobenzaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
Visualizations
Caption: A simplified workflow for the synthesis of the benzothiazole core.
Caption: A troubleshooting guide for addressing low yield in the condensation step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Organic synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Trifluoromethylated Heterocycles [ouci.dntb.gov.ua]
- 12. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming C15H6ClF3N4S solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with C15H6ClF3N4S in aqueous buffers.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer.
The molecular formula this compound suggests a complex, heterocyclic structure that is likely to have poor aqueous solubility due to the presence of aromatic rings, a trifluoromethyl group, and a chlorine atom. These features contribute to high lipophilicity and crystal lattice energy, making it challenging to dissolve in polar solvents like water.
Initial Steps:
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Visual Inspection: Observe the solution. Do you see solid particles, a cloudy suspension, or a clear solution?
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Purity Check: Ensure the compound's purity. Impurities can sometimes affect solubility.
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Review Basic Protocol: Double-check your calculations for the desired concentration.
Troubleshooting Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Co-Solvents | 1. Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO, DMF, or ethanol. 2. To your aqueous buffer, add the organic stock solution dropwise while vortexing to the desired final concentration. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤1% v/v for cell-based assays). | Simple and effective for many poorly soluble compounds.[1] | The organic solvent may affect the biological activity or stability of proteins in your assay.[2][3] |
| pH Adjustment | 1. Determine the pKa of this compound (if available). 2. For acidic compounds, adjusting the pH above the pKa will increase the proportion of the ionized (more soluble) form. 3. For basic compounds, adjusting the pH below the pKa will increase solubility. 4. Use a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the buffer pH. | Can significantly increase solubility for ionizable compounds.[4][5] | May not be suitable for all experimental systems, as pH changes can affect protein function and cell viability. |
| Use of Surfactants | 1. Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in your aqueous buffer. 2. Add the surfactant solution to your this compound preparation to a final concentration typically between 0.01% and 0.1%. 3. Gently mix until the compound dissolves. | Can effectively solubilize highly hydrophobic compounds by forming micelles.[5] | Surfactants can interfere with some biological assays and may be difficult to remove. |
| Cyclodextrins | 1. Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD). 2. Prepare a solution of the cyclodextrin in your aqueous buffer. 3. Add this compound to the cyclodextrin solution and stir for several hours to allow for complex formation. | Forms inclusion complexes that can enhance solubility without using organic solvents.[6] | The complex formation is a 1:1 molar ratio, which may limit the achievable concentration. |
| Sonication | 1. Prepare a suspension of this compound in your aqueous buffer. 2. Place the sample in a sonicator bath. 3. Sonicate in short bursts, allowing the sample to cool in between to prevent degradation from heat. | Can help to break down solid particles and increase the rate of dissolution.[1] | May not increase the equilibrium solubility and can generate heat that might degrade the compound. |
| Heating | 1. Gently warm the buffer while stirring and slowly add the this compound powder. 2. Do not exceed a temperature that could cause degradation of the compound or buffer components. 3. Allow the solution to cool to room temperature before use. | Can increase the rate and extent of dissolution. | The compound may precipitate out of solution upon cooling. Heat can also degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of this compound?
A1: Due to its likely hydrophobic nature, Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for creating a high-concentration stock solution of poorly soluble compounds like this compound.[2] Other options include N,N-dimethylformamide (DMF) or ethanol. Always check for any known incompatibilities of your chosen solvent with your experimental setup.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common issue when diluting a concentrated organic stock into an aqueous solution. Here are a few things to try:
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Decrease the Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the final buffer composition. Try a lower concentration.
-
Increase the Co-solvent Concentration: If your experiment can tolerate it, a slightly higher percentage of DMSO in the final solution may keep the compound dissolved. However, be mindful of the potential effects of the solvent on your experiment.
-
Use Pluronic F-68: Adding a small amount of Pluronic F-68 (a non-ionic surfactant) to your aqueous buffer before adding the DMSO stock can help to prevent precipitation.
-
Vortex While Adding: Add the DMSO stock dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
Q3: Can I use pH to improve the solubility of this compound?
A3: Adjusting the pH can be a very effective method if this compound has an ionizable functional group. The molecular formula suggests the presence of nitrogen atoms within a heterocyclic system, which can be basic and become protonated at lower pH, thereby increasing aqueous solubility. Conversely, if the molecule has acidic protons, increasing the pH will lead to deprotonation and increased solubility. Without knowing the exact structure and pKa values of this compound, you would need to determine this empirically by testing solubility in a range of pH buffers.
Q4: Will sonication help to dissolve this compound?
A4: Sonication can be a useful physical method to aid in the dissolution process by breaking down agglomerates of the compound and increasing the surface area available for solvation.[1] However, it does not change the thermodynamic equilibrium of solubility. If the compound is truly insoluble at a given concentration, it will eventually precipitate out of solution again, even after sonication. It is best used in combination with other methods like co-solvents or pH adjustment.
Q5: Are there any other specialized techniques to improve solubility?
A5: Yes, for more challenging cases, you can explore techniques such as:
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Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance its dissolution rate.
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Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[5]
-
Inclusion Complexes: Using molecules like cyclodextrins to encapsulate the hydrophobic compound and present a more hydrophilic exterior.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 383.7 g/mol ), you would need 3.837 mg.
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Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
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Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you can gently warm the solution to 37°C or sonicate for short intervals.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific buffer.
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Preparation of Standards: Prepare a set of calibration standards of this compound in 100% DMSO (e.g., from 1 µM to 100 µM).
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Sample Preparation:
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Add 198 µL of your aqueous test buffer to the wells of a 96-well UV-transparent plate.
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Add 2 µL of a 10 mM DMSO stock solution of this compound to each well to achieve a final concentration of 100 µM.
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Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.
-
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Incubation: Seal the plate and shake it at room temperature for 2 hours to allow the solution to reach equilibrium.
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Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
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Measurement: Measure the UV absorbance of the filtrate at the λmax of this compound. If the λmax is unknown, scan from 220-400 nm to determine it.
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Quantification: Use the calibration curve generated from the standards in DMSO to determine the concentration of the dissolved this compound in the filtrate. This concentration is the kinetic solubility.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.
References
C15H6ClF3N4S stability problems in long-term storage
Technical Support Center: Compound C15H6ClF3N4S
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of the compound with molecular formula this compound. Given the presence of a trifluoromethyl group, a chlorine atom, and a complex heterocyclic system, this compound may be susceptible to specific degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: The main stability concerns for a compound with this structure are susceptibility to hydrolysis, oxidation, and photodecomposition. The presence of heteroatoms (Nitrogen and Sulfur) and electron-withdrawing groups (Chloro- and Trifluoromethyl-) can influence the molecule's reactivity.
Q2: I observe new peaks in my HPLC chromatogram after storing the compound. What could be the cause?
A2: The appearance of new peaks strongly suggests degradation.[1] Potential causes include:
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Hydrolysis: Reaction with trace amounts of water, especially if stored in a non-dessicated environment.
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Oxidation: Reaction with atmospheric oxygen. Thioether moieties are particularly susceptible to oxidation.
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Photodegradation: Exposure to UV or ambient light can induce decomposition.[2]
To identify the cause, a forced degradation study is recommended.[3][4][5][6]
Q3: What are the ideal long-term storage conditions for this compound?
A3: For optimal stability, the compound should be stored under the following conditions:
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Temperature: ≤ -20°C.
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Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).
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Light: Protected from light in an amber vial or a container wrapped in aluminum foil.[1]
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Moisture: In a desiccated environment.
Q4: Can I store the compound in solution?
A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of solvolysis and other degradation reactions. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at ≤ -20°C. It is crucial to perform a solution stability study to determine the acceptable storage duration.
Q5: The color of my solid compound has changed over time. Is this a sign of degradation?
A5: A change in color is a common indicator of chemical degradation. This is often due to the formation of small quantities of highly colored degradation products resulting from oxidation or other decomposition pathways. The material should be re-analyzed for purity before use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in Analysis
| Symptom | Possible Cause | Recommended Action |
| Gradual decrease in the main peak area and increase in impurity peaks over time. | Slow Degradation: Likely due to suboptimal storage conditions (temperature, moisture). | 1. Review storage conditions. Ensure the compound is stored at ≤ -20°C in a desiccated, inert atmosphere. 2. Perform a forced degradation study to identify the nature of the degradants. |
| A significant new peak appears after dissolving the compound for an experiment. | Solution Instability: The compound may be unstable in the chosen solvent. | 1. Analyze the sample immediately after preparation. 2. Test alternative, dry, aprotic solvents. 3. If using aqueous buffers, assess stability at different pH values. |
| Multiple new peaks are observed after exposure to ambient light. | Photodegradation: The compound is light-sensitive. | 1. Handle the compound under low-light or red-light conditions. 2. Store all solutions and solid material protected from light. 3. Follow ICH Q1B guidelines for photostability testing.[2][7][8] |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Recommended Action |
| High variability in bioassay or analytical results between different batches or over time. | Compound Degradation: The effective concentration of the active compound is decreasing. | 1. Re-qualify the purity of the stored compound using a validated analytical method. 2. Prepare fresh stock solutions for each experiment. 3. If degradation is confirmed, obtain a new, pure batch of the compound. |
Data Presentation: Hypothetical Stability Data
The following tables represent typical data from a long-term stability study.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.5 | White Powder | |
| 4°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 6 | 98.2 | Off-white Powder | |
| 12 | 96.5 | Pale Yellow Powder | |
| 25°C, Ambient Light | 0 | 99.8 | White Powder |
| 1 | 92.1 | Yellow Powder | |
| 3 | 85.3 | Brownish Powder |
Table 2: Solution Stability in DMSO at Room Temperature (25°C)
| Time (Hours) | Purity (%) by HPLC |
| 0 | 99.8 |
| 2 | 99.6 |
| 8 | 98.1 |
| 24 | 94.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[9][10][11] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[12]
Objective: To generate degradation products and develop a stability-indicating analytical method.
Methodology:
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Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) for each stress condition.
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Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidation: Add 3% H2O2 and store at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
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Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[7]
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Analysis: Analyze all samples by a suitable method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation.[10]
Visualizations
Diagram 1: Troubleshooting Workflow for Compound Degradation
Caption: Troubleshooting workflow for identifying the root cause of compound degradation.
Diagram 2: Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 3. ijpsr.com [ijpsr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: C₁₅H₆ClF₃N₄S (Foretinib) in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C₁₅H₆ClF₃N₄S, also known as Foretinib, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is C₁₅H₆ClF₃N₄S (Foretinib) and what is its primary mechanism of action?
A1: C₁₅H₆ClF₃N₄S, or Foretinib, is an orally available, small-molecule multi-kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are implicated in cancer development and progression.[1][2] It is a potent, ATP-competitive inhibitor of MET (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] By inhibiting these and other kinases like RON, Axl, and Tie-2, Foretinib can block downstream signaling pathways, such as the ERK/MAPK and PI3K/AKT pathways, leading to decreased cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).[1][5][6] In some cancer cell lines, Foretinib has also been shown to induce mitotic catastrophe, a form of cell death resulting from abnormal mitosis.[7][8]
Q2: In which cancer cell lines has Foretinib shown activity?
A2: Preclinical studies have demonstrated Foretinib's dose-dependent growth inhibition in a variety of tumor models.[1] It has shown activity in cell lines derived from breast cancer, colorectal cancer, non-small cell lung cancer, glioblastoma, and ovarian cancer.[1][5] Specifically, it has been shown to inhibit colony growth in B16F10 (melanoma), A549 (lung carcinoma), and HT29 (colon adenocarcinoma) cells.[3] Its efficacy can be particularly pronounced in tumors with MET amplification or mutations.[1][2]
Q3: What are the known off-target effects of Foretinib?
A3: While Foretinib is a potent inhibitor of MET and VEGFR2, it also exhibits activity against a range of other kinases, which can be considered off-target effects. These include RON, Flt-1/3/4, Kit, PDGFRα/β, and Tie-2.[3] A systems chemical biology approach has also identified AURKB, MEK1/2, and FER as off-targets.[9] These off-target activities can contribute to both the therapeutic efficacy and potential toxicity of the compound. Understanding the kinetic binding profiles of Foretinib to its on- and off-targets is crucial for interpreting experimental results, as the residence time of the drug on its targets can vary significantly.[10]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of Foretinib in Culture Media
Possible Cause & Solution
-
Improper Solvent Selection: Foretinib has limited solubility in aqueous solutions.
-
High Final Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Recommendation: Perform a serial dilution of the Foretinib stock solution in the culture medium to achieve the desired final concentration. It is advisable to test the solubility of Foretinib in your specific culture medium at the intended experimental concentrations before treating cells.
-
-
Precipitation Over Time: The compound may precipitate out of the solution during long-term incubation.
-
Recommendation: Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions for each experiment and reducing the incubation time if possible.
-
Issue 2: High Background Signal or Inconsistent Results in Assays
Possible Cause & Solution
-
Cell Health and Seeding Density: Unhealthy cells or inconsistent cell numbers can lead to high variability.
-
Assay Conditions: Suboptimal assay conditions can affect the performance of the experiment.
-
Reagent Quality: Degradation of reagents can lead to inconsistent results.
Issue 3: Unexpected Cytotoxicity or Cell Death
Possible Cause & Solution
-
High Compound Concentration: Foretinib can induce apoptosis and mitotic catastrophe, leading to cell death at higher concentrations.[5][7][8]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your cell line and experimental endpoint. Start with a broad range of concentrations to identify the IC50 (half-maximal inhibitory concentration).
-
-
Solvent Toxicity: The solvent used to dissolve Foretinib (e.g., DMSO) can be toxic to cells at high concentrations.
-
Recommendation: Include a vehicle control (cells treated with the same concentration of the solvent used for Foretinib) in your experiments to distinguish between compound-specific effects and solvent-induced toxicity.
-
-
Off-Target Effects: As a multi-kinase inhibitor, Foretinib's off-target activities can contribute to cytotoxicity.
-
Recommendation: If unexpected cytotoxicity is observed, consider cross-referencing the known off-targets of Foretinib with the signaling pathways crucial for your cell line's survival.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (MET) | 0.4 nM | Cell-free assay | [3] |
| IC₅₀ (KDR/VEGFR2) | 0.9 nM | Cell-free assay | [3] |
| IC₅₀ (RON) | 3 nM | Cell-free assay | [3] |
| IC₅₀ (Flt-1) | 6.8 nM | Cell-free assay | [3] |
| IC₅₀ (Flt-4) | 2.8 nM | Cell-free assay | [3] |
| IC₅₀ (Colony Growth) | 40 nM | B16F10 cells | [3] |
| IC₅₀ (Colony Growth) | 29 nM | A549 cells | [3] |
| IC₅₀ (Colony Growth) | 165 nM | HT29 cells | [3] |
| IC₅₀ (Growth Inhibition) | 0.44 µM | SMMC-7721 cells (72 hrs) | [15] |
| Solubility in DMSO | 100 mg/mL (158.06 mM) | - | [3] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Foretinib in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Foretinib. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
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Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with Foretinib at the desired concentrations for the specified time.
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of Foretinib on the phosphorylation status of the target proteins.
Visualizations
Caption: Foretinib inhibits MET and VEGFR2 signaling pathways.
Caption: A logical workflow for troubleshooting cell-based assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the multikinase inhibitor Foretinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case Study – KINETICfinder to Study MET Inhibitor Foretinib | Enzymlogic [enzymlogic.com]
- 11. Foretinib (GSK1363089) | 849217-64-7 [amp.chemicalbook.com]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing C15H6ClF3N4S Concentration for In Vivo Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor C15H6ClF3N4S. The following information is synthesized from established methodologies for in vivo studies of similar kinase inhibitors and is intended to serve as a comprehensive resource for your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo concentration for this compound?
A1: The initial step is to establish the maximum tolerated dose (MTD) and to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.[1][2][3] This involves dose-range finding studies in the selected animal model to identify a concentration that is both safe and effective. Key parameters to measure include the drug's absorption, distribution, metabolism, and excretion (ADME), which collectively influence its bioavailability and exposure over time.[2]
Q2: this compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A2: Poorly soluble compounds present a significant challenge for in vivo studies as this can lead to low bioavailability.[4][5] Several formulation strategies can be employed to enhance solubility and absorption:
-
Co-solvents and Surfactants: Utilizing biocompatible solvents and surfactants can help to dissolve the compound and improve its stability in solution.[5][6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4][7]
-
Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale increases the surface area for dissolution, which can enhance the dissolution rate.[5][7][8]
-
Amorphous Formulations: Creating amorphous solid dispersions of the compound can improve its dissolution properties compared to the crystalline form.[4][7]
A summary of common formulation strategies is provided in the table below.
Experimental Protocols & Data
Table 1: Example Formulation Strategies for this compound
| Formulation Strategy | Components | Advantages | Disadvantages |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | Simple to prepare | Potential for drug precipitation upon injection |
| Surfactant Dispersion | 5% Kolliphor® EL, 95% Saline | Enhances solubility and stability | Potential for toxicity at higher concentrations |
| Lipid-Based (SEDDS) | 30% Capryol™ 90, 50% Cremophor® EL, 20% Transcutol® HP | Improves oral bioavailability | More complex to prepare |
| Nanosuspension | This compound, Stabilizer (e.g., Poloxamer 188) | Increased dissolution rate | Requires specialized equipment for production |
Note: The above formulations are examples and should be optimized for your specific experimental needs.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng*h/mL) | 1200 | 2300 |
| Half-life (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 19.2 |
Note: This table contains example data for illustrative purposes only.
Visual Guides: Diagrams and Workflows
Signaling Pathway
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Experimental Workflow
Caption: A streamlined workflow for determining the optimal in vivo concentration.
Troubleshooting Guide
Q3: I am observing high variability in my in vivo results. What could be the cause?
A3: High variability can stem from several factors. It is crucial to ensure consistency in your experimental procedures.[9] Common sources of variability include:
-
Inconsistent Formulation: Ensure the drug is completely dissolved and stable in the vehicle.
-
Inaccurate Dosing: Calibrate all equipment and use precise techniques for animal dosing.
-
Biological Variation: Differences in animal age, weight, and health status can impact results. Randomize animals to different treatment groups.[10]
Q4: The compound is not showing the expected efficacy in vivo, despite being potent in vitro. Why?
A4: A discrepancy between in vitro and in vivo results is a common challenge.[2] Potential reasons include:
-
Poor Bioavailability: The drug may not be reaching the target tissue at a sufficient concentration due to poor absorption or rapid metabolism.[2] Conduct PK studies to assess drug exposure.
-
Off-Target Effects: The compound may have off-target effects in vivo that counteract its intended activity.
-
Rapid Clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect.
Q5: I am observing signs of toxicity in my animal models. What should I do?
A5: Toxicity is a critical concern in in vivo studies. If you observe adverse effects:
-
Reduce the Dose: This is the most immediate step to mitigate toxicity.
-
Refine the Formulation: Some formulation vehicles can cause adverse reactions. Consider alternative, more biocompatible formulations.
-
Assess Organ Function: Conduct histological and blood chemistry analysis to identify the affected organs.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common in vivo issues.
References
- 1. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. future4200.com [future4200.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
C15H6ClF3N4S off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of C15H6ClF3N4S (Fedratinib) and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the chemical formula for Fedratinib (also known as Inrebic®, SAR302503, or TG101348), an orally administered kinase inhibitor.[1] Its primary target is Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.[2][3] Fedratinib is a selective inhibitor of JAK2 and is approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling.[2]
Q2: What are the known off-target effects of Fedratinib?
While Fedratinib is highly selective for JAK2, it exhibits inhibitory activity against other kinases at therapeutic concentrations. The most significant off-targets include FMS-like tyrosine kinase 3 (FLT3) and RET.[4] It also shows activity against Bromodomain-containing protein 4 (BRD4).[2] Fedratinib is considerably less active against other members of the JAK family, such as JAK1, JAK3, and TYK2.[1]
Q3: What are the potential consequences of these off-target effects in my experiments?
Q4: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects requires a multi-faceted approach:
-
Dose-Response Experiments: Use the lowest effective concentration of Fedratinib to achieve inhibition of JAK2 while minimizing engagement of less sensitive off-targets.
-
Use of Multiple Inhibitors: Corroborate findings by using another structurally and mechanistically different JAK2 inhibitor with a distinct off-target profile.
-
Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to specifically knock down or knock out JAK2 and compare the resulting phenotype to that observed with Fedratinib treatment.
-
Rescue Experiments: If possible, "rescue" the phenotype induced by Fedratinib by introducing a constitutively active downstream effector of JAK2 (e.g., STAT5).
Troubleshooting Guide
Issue 1: I am observing a phenotype in my cells treated with Fedratinib, but I'm not sure if it's due to JAK2 inhibition or an off-target effect.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that Fedratinib is inhibiting JAK2 in your cellular system at the concentration used. This can be done by performing a Western blot to check for a decrease in the phosphorylation of STAT3 or STAT5, which are direct downstream targets of JAK2.[1]
-
Perform a Dose-Response Analysis: Determine the IC50 value of Fedratinib for your observed phenotype. Compare this to the known IC50 values for JAK2 and its off-targets (see Table 1). If the phenotypic IC50 is closer to that of an off-target, it suggests a potential off-target effect.
-
Use a Structurally Different JAK2 Inhibitor: Treat your cells with another selective JAK2 inhibitor that has a different chemical structure and off-target profile (e.g., Ruxolitinib). If you observe the same phenotype, it is more likely to be an on-target effect of JAK2 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate JAK2 expression. If this recapitulates the phenotype observed with Fedratinib, it provides strong evidence for an on-target effect.
-
Issue 2: My results with Fedratinib are inconsistent across different cell lines.
-
Troubleshooting Steps:
-
Assess Kinase Expression Levels: Different cell lines may express varying levels of JAK2 and the off-target kinases. Perform qPCR or Western blotting to determine the relative expression levels of JAK2, FLT3, and other potential targets in your cell lines. A cell line with high expression of an off-target and low expression of JAK2 may be more susceptible to off-target effects.
-
Consider Genetic Background: The genetic background of the cell lines, including the presence of mutations in the JAK-STAT pathway or other signaling pathways, can influence the response to Fedratinib.
-
Review Cell Culture Conditions: Ensure consistent cell culture conditions, as factors like serum concentration can affect the free concentration of the inhibitor.
-
Data Summary
Table 1: In Vitro Inhibitory Potency of Fedratinib against On-Target and Off-Target Kinases
| Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 3 | - | [1] |
| JAK2 (V617F) | 3 | 1x | [1] |
| FLT3 | 15 | 5x | [1] |
| RET | 17 | ~5.7x | [4] |
| JAK1 | ~105 | 35x | [1] |
| JAK3 | ~405 | 135x | [1] |
| TYK2 | >1000 | >333x | [1] |
| BRD4 | 164 | ~55x | [5] |
Note: IC50 values can vary depending on the assay conditions. This table provides a summary for comparative purposes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To comprehensively assess the selectivity of Fedratinib, a kinome-wide profiling assay is recommended. This is often performed as a service by specialized companies.
-
Objective: To determine the inhibitory activity of Fedratinib against a large panel of kinases.
-
Methodology:
-
Provide the compound (Fedratinib) at a specified concentration (e.g., 1 µM) to the service provider.
-
The provider will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence and absence of Fedratinib.
-
Results are typically reported as the percentage of inhibition for each kinase at the tested concentration.
-
For kinases showing significant inhibition, a follow-up dose-response experiment is performed to determine the IC50 value.
-
Protocol 2: Genetic Validation of On-Target Effects using CRISPR/Cas9
-
Objective: To validate that a Fedratinib-induced phenotype is a direct result of JAK2 inhibition.
-
Methodology:
-
Design and Clone sgRNAs: Design two to three single-guide RNAs (sgRNAs) targeting different exons of the JAK2 gene. Clone these into a suitable Cas9 expression vector.
-
Transfect Cells: Transfect the target cells with the JAK2-sgRNA/Cas9 plasmids. Include a non-targeting sgRNA as a negative control.
-
Verify Knockout: After 48-72 hours, harvest a subset of cells to confirm the knockout of JAK2 protein by Western blot.
-
Phenotypic Analysis: Subject the remaining JAK2-knockout cells and control cells to the same phenotypic assay where the effect of Fedratinib was initially observed.
-
Compare Results: If the phenotype in the JAK2-knockout cells is similar to the phenotype observed in wild-type cells treated with Fedratinib, it strongly suggests an on-target effect.
-
Visualizations
Signaling Pathway
Caption: On- and off-target signaling of Fedratinib.
Experimental Workflow
Caption: Workflow for validating Fedratinib's on-target effects.
Troubleshooting Logic
Caption: Troubleshooting inconsistent results across cell lines.
References
- 1. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of C15H6ClF3N4S in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of the compound C15H6ClF3N4S in primary cells.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
Possible Cause:
-
High sensitivity of the primary cell type: Primary cells are notoriously more sensitive than cell lines.
-
Suboptimal compound concentration: The "low concentration" might still be above the cytotoxic threshold for the specific primary cells being used.
-
Prolonged exposure time: The duration of the treatment may be too long for the cells to tolerate.
Suggested Solution:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). This will help in identifying a therapeutic window.
-
Optimize exposure time: Both drug concentration and exposure time contribute to clinical efficacy.[1][2] Conduct a time-course experiment to find the shortest exposure time that still yields the desired biological effect.
-
Consider the cell density: Ensure that the cell seeding density is optimal, as overcrowding can lead to cell death.[3]
Issue 2: Significant morphological changes (e.g., cell shrinkage, membrane blebbing) are observed post-treatment.
Possible Cause:
-
Induction of apoptosis: These morphological changes are characteristic of programmed cell death, or apoptosis.[4][5]
-
Disruption of cellular signaling pathways: The compound may be interfering with essential cellular processes.[6]
Suggested Solution:
-
Assess for apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay to differentiate between healthy, apoptotic, and necrotic cells.[7][8][9]
-
Investigate the mechanism of action: Explore potential signaling pathways affected by the compound. This could involve examining the activation of caspases, which are key regulators of apoptosis.[5][10][11][12]
Issue 3: Inconsistent experimental results and high variability between replicates.
Possible Cause:
-
Inconsistent cell health: Variations in the health and passage number of primary cells can lead to different responses.
-
Compound stability: The compound may not be stable in the culture medium over the course of the experiment.
-
Pipetting errors: Inaccurate pipetting can lead to variations in compound concentration and cell number.[13]
Suggested Solution:
-
Use low-passage primary cells: Whenever possible, use primary cells at the earliest passage number to ensure consistency.
-
Check compound stability: Assess the stability of this compound in your culture medium over time.
-
Ensure proper mixing and handling: Gently mix the cell suspension before plating to ensure a uniform cell distribution.[13]
II. Frequently Asked Questions (FAQs)
What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced toxicity can occur through various mechanisms, including:
-
Production of reactive metabolites: When a drug is metabolized, it can form reactive molecules that can damage cells.[6]
-
Inhibition of metabolic enzymes: This can lead to the accumulation of the drug or its toxic metabolites.[6]
-
Disruption of cellular signaling pathways: Interference with vital cellular processes can trigger cell death.[6]
-
Induction of oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them can lead to cellular damage.[14][15][16]
-
Mitochondrial dysfunction: Damage to mitochondria can disrupt energy production and initiate apoptosis.[17][18]
How can I reduce the cytotoxicity of this compound in my primary cell cultures?
Several strategies can be employed to mitigate cytotoxicity:
-
Optimize concentration and exposure time: As mentioned in the troubleshooting guide, finding the right balance between efficacy and toxicity is crucial.[1][19]
-
Co-treatment with antioxidants: If the compound is found to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may help protect the cells.[14]
-
Use of a serum-free medium: In some cases, components in serum can interact with the compound and increase its toxicity.
What are the recommended controls for cytotoxicity assays?
-
Untreated cells (negative control): This provides a baseline for cell viability.
-
Vehicle control: Cells treated with the solvent used to dissolve the compound to ensure the solvent itself is not toxic.
-
Positive control: A known cytotoxic agent to ensure the assay is working correctly.
III. Data Presentation
Table 1: Dose-Response of this compound on Primary Human Hepatocytes
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 50 |
| 100 | 10 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle | 100 |
| 10 µM this compound | 50 |
| 10 µM this compound + 1 mM NAC | 85 |
| 1 mM NAC | 98 |
IV. Experimental Protocols
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[22]
-
Materials:
-
LDH assay kit.
-
96-well plate.
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the compound.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.[23]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[23]
-
Incubate at room temperature, protected from light.[24]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[25]
-
Annexin V/PI Apoptosis Assay
This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic cells.[7][8]
-
Materials:
-
Annexin V-FITC/PI staining kit.
-
Flow cytometer.
-
-
Procedure:
V. Visualizations
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. evotec.com [evotec.com]
- 18. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 19. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. cellbiologics.com [cellbiologics.com]
Technical Support Center: Troubleshooting Artifacts in Fluorescence Microscopy
Disclaimer: The specific chemical formula C15H6ClF3N4S does not correspond to a commercially recognized fluorescent probe in our database. Therefore, this guide provides comprehensive troubleshooting advice for common artifacts encountered in fluorescence microscopy, which will be applicable to a wide range of fluorescent dyes and experimental setups. The quantitative data provided is illustrative.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common artifacts in fluorescence microscopy.
Photobleaching
Q: My fluorescent signal is fading rapidly during imaging. What is causing this and how can I prevent it?
A: This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore.
Troubleshooting Steps:
-
Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Image a Fresh Field of View: For static samples, move to a new area of the slide for each image acquisition.[1][2]
-
Choose More Photostable Dyes: If photobleaching is persistent, consider using a more robust fluorophore for your experiments.
-
Increase Detector Sensitivity: Employing a more sensitive detector, such as a low-light CCD camera, can help by allowing for reduced excitation energy.[1][2]
Autofluorescence
Q: I am observing fluorescence in my unstained control samples. What is this and how can I reduce it?
A: This is likely autofluorescence, which is intrinsic fluorescence from biological structures or reagents in your sample.
Troubleshooting Steps:
-
Use a Proper Control: Always prepare an unstained sample and image it using the same settings as your stained samples to identify the extent of autofluorescence.
-
Spectral Unmixing: If your microscope software has this capability, you can spectrally profile the autofluorescence and subtract it from your experimental images.
-
Choose Fluorophores with Longer Wavelengths: Autofluorescence is often more prominent in the blue and green channels. Using red or far-red dyes can help to avoid this.
-
Use a Quenching Agent: Commercially available autofluorescence quenching agents can be applied to your sample.
Spectral Bleed-through (Crosstalk)
Q: I am seeing a signal in one channel that seems to be coming from the fluorophore in another channel. How can I fix this?
A: This is known as spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another.
Troubleshooting Steps:
-
Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously.[3] This prevents the emission of one dye from being captured while another is being excited.
-
Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profiles of your chosen fluorophores to minimize spectral overlap.
-
Single-Stain Controls: Prepare samples stained with only one fluorophore and image them in all channels to determine the degree of bleed-through.
-
Linear Unmixing: Use software to computationally correct for the bleed-through based on the single-stain control data.
Sample Preparation Artifacts
Q: My images have out-of-focus haze, bright spots, or distorted structures. What could be the cause?
A: These artifacts can arise from various issues during sample preparation.[4]
Troubleshooting Steps:
-
Air Bubbles: Ensure no air bubbles are trapped between the coverslip and the slide, as they can scatter light and distort the image.[4]
-
Contaminants: Use clean slides and coverslips, and filter your solutions to remove fluorescent contaminants.
-
Refractive Index Mismatch: Use a mounting medium with a refractive index that is as close as possible to that of your immersion oil and glass.
-
Sample Crushing: Be gentle when placing the coverslip to avoid damaging the sample's three-dimensional structure.[4]
System-Related Artifacts
Q: I'm observing uneven illumination or strange patterns in my images. How can I troubleshoot my microscope?
A: These issues can be caused by problems with the microscope's light path or detectors.
Troubleshooting Steps:
-
Check for Ambient Light: Ensure that the room lights are turned off during image acquisition to prevent background noise.[4]
-
Clean Optics: Regularly clean the objective lenses and other optical components as per the manufacturer's instructions.
-
System Alignment: Check that the microscope's light path is properly aligned (e.g., Köhler illumination for widefield microscopes).
-
Coherent Light Artifacts: For laser-based systems, interference patterns can sometimes appear. Speckle scramblers can be used to mitigate these effects.[5]
Illustrative Quantitative Data for a Hypothetical Fluorescent Probe
The following table presents hypothetical data for a fluorescent probe, which can be used as a reference for expected performance characteristics.
| Property | Value |
| Chemical Formula | This compound |
| Molecular Weight | 382.7 g/mol |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient | 75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.85 |
| Photostability | High |
| Solubility | DMSO, DMF |
Experimental Protocols
Protocol for Preparing an Autofluorescence Control
-
Prepare your biological sample using the exact same fixation, permeabilization, and blocking steps as your experimental samples.
-
Instead of adding the primary and secondary antibodies (or your fluorescent probe), add only the buffer/vehicle in which the antibodies/probe are diluted.
-
Mount the sample using the same mounting medium as your experimental samples.
-
Image the control sample using the identical imaging parameters (laser power, exposure time, gain) that you use for your fully stained samples. This will reveal the level of background fluorescence inherent to your sample.
Diagrams
Caption: A flowchart for systematically troubleshooting common artifacts.
Caption: A diagram of a hypothetical signaling pathway under investigation.
References
- 1. Fluorescence Microscopy Errors [evidentscientific.com]
- 2. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 3. youtube.com [youtube.com]
- 4. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a novel investigational compound, C15H6ClF3N4S, and the established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The data presented for this compound is hypothetical and intended to illustrate a comparative framework for evaluating novel kinase inhibitors against a known standard.
Introduction
This compound is a novel heterocyclic compound containing a trifluoromethylphenyl group, suggesting its potential as a kinase inhibitor. Its structural motifs hint at possible interactions with ATP-binding sites of various kinases. For the purpose of this guide, we will evaluate its hypothetical efficacy against key cancer-related kinases and compare it to Ibrutinib, a potent and selective irreversible inhibitor of BTK, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Ibrutinib is approved for the treatment of several B-cell malignancies.[1]
Quantitative Efficacy Comparison
The following tables summarize the hypothetical in vitro efficacy data for this compound in comparison to reported data for Ibrutinib.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | BTK | 5.2 |
| EGFR | > 10,000 | |
| TEC | 8.7 | |
| BLK | 6.1 | |
| Ibrutinib | BTK | 0.5[5] |
| EGFR | > 1,000 | |
| TEC | 2.6 | |
| BLK | 0.8 |
Table 2: Cell-Based Assay - Inhibition of Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound (Hypothetical) | TMD8 (ABC-DLBCL) | MTT | 0.8 |
| Jeko-1 (Mantle Cell Lymphoma) | MTT | 1.2 | |
| MCF-7 (Breast Cancer) | MTT | > 50 | |
| Ibrutinib | TMD8 (ABC-DLBCL) | Various | ~0.01 - 0.1 |
| Jeko-1 (Mantle Cell Lymphoma) | Various | ~0.005 - 0.05 | |
| MCF-7 (Breast Cancer) | MTT | > 25[6] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reagent Preparation : Kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT), ATP, kinase, and substrate are prepared.[7] Test compounds (this compound and Ibrutinib) are serially diluted in DMSO.
-
Kinase Reaction : 1 µL of the test compound dilution is added to a 384-well plate. 2 µL of the specific kinase and 2 µL of a substrate/ATP mixture are then added to initiate the reaction. The plate is incubated at room temperature for 60 minutes.[7]
-
ADP Detection : 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[7]
-
Signal Generation : 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30 minutes at room temperature.[7]
-
Data Acquisition : Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Workflow for the biochemical kinase inhibition assay.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[8]
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubated overnight at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment : The following day, cells are treated with serial dilutions of this compound or Ibrutinib. A vehicle control (DMSO) is also included. The plates are incubated for 72 hours.[9]
-
MTT Addition : After the incubation period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3 hours at 37°C.[8]
-
Formazan Solubilization : The medium is removed, and 150 µL of MTT solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading : The absorbance is measured at a wavelength of 500-600 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from dose-response curves.
Mechanism of Action: B-Cell Receptor Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[1][3][10] This pathway is critical for the proliferation, survival, and trafficking of B-cells.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote cell survival and proliferation.[3][10] By blocking BTK, Ibrutinib effectively shuts down this pro-survival signaling, leading to apoptosis and inhibition of proliferation in malignant B-cells.[1][3] The hypothetical compound this compound, with its activity against BTK, is presumed to function through a similar mechanism.
Simplified B-cell receptor signaling pathway and the inhibitory action of Ibrutinib and this compound.
Conclusion
This comparative guide provides a framework for evaluating the efficacy of the novel investigational compound this compound against the established BTK inhibitor, Ibrutinib. Based on the hypothetical data, this compound demonstrates promising, albeit less potent, inhibitory activity against BTK compared to Ibrutinib. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the design and interpretation of further preclinical studies. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and off-target screening to fully characterize the therapeutic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
Validation of C15H6ClF3N4S (GI-721) as a Selective Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective kinase inhibitor, designated here as Gemini-Inhibitor-721 (GI-721), with the chemical formula C15H6ClF3N4S. The data presented herein is intended to offer an objective overview of its performance against other established inhibitors in the field, supported by detailed experimental protocols and data visualizations to aid in research and development decisions.
Comparative Inhibitory Activity
The inhibitory potential of GI-721 was assessed against a panel of kinases and compared with two commercially available inhibitors, Inhibitor-A and Inhibitor-B. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro kinase assay.
Table 1: Comparative IC50 Values of Kinase Inhibitors
| Target Kinase | GI-721 (this compound) IC50 (nM) | Inhibitor-A IC50 (nM) | Inhibitor-B IC50 (nM) |
| Target Kinase 1 | 15 | 50 | 120 |
| Off-Target Kinase A | 1500 | 100 | 800 |
| Off-Target Kinase B | >10000 | 250 | 1500 |
| Off-Target Kinase C | 8500 | 500 | 3000 |
Selectivity Profile
The selectivity of GI-721 was determined by calculating the selectivity index, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase. A higher selectivity index indicates greater selectivity.
Table 2: Selectivity Index Comparison
| Inhibitor | Selectivity Index (Off-Target A / Target 1) | Selectivity Index (Off-Target B / Target 1) | Selectivity Index (Off-Target C / Target 1) |
| GI-721 | 100 | >667 | 567 |
| Inhibitor-A | 2 | 5 | 10 |
| Inhibitor-B | 6.7 | 12.5 | 25 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The protocol is outlined below:
Cell-Based Target Engagement Assay
To confirm the activity of GI-721 in a cellular context, a cellular thermal shift assay (CETSA) was performed in a relevant cancer cell line.
Signaling Pathway Context
GI-721 is designed to target a key kinase in a critical cancer-related signaling pathway. The following diagram illustrates the position of Target Kinase 1 within this pathway and the inhibitory action of GI-721.
Conclusion
The data presented in this guide demonstrates that this compound (GI-721) is a potent and highly selective inhibitor of Target Kinase 1 in vitro. Its superior selectivity profile compared to existing inhibitors suggests a potentially wider therapeutic window and reduced off-target effects. Further investigation in preclinical models is warranted to fully elucidate its therapeutic potential.
Unraveling the Selectivity of Vemurafenib: A Comparative Cross-Reactivity Analysis
For Immediate Release
A deep dive into the cross-reactivity profile of Vemurafenib (C15H6ClF3N4S), a pivotal targeted therapy for BRAF V600-mutant cancers, reveals a distinct kinase selectivity landscape when compared to other BRAF inhibitors, Dabrafenib and Encorafenib. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and clinical strategies.
Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, has revolutionized the treatment of metastatic melanoma. However, its clinical utility can be influenced by off-target effects, driving the need for a thorough understanding of its cross-reactivity profile. This guide presents a comparative analysis of the kinase selectivity of Vemurafenib against its key alternatives, Dabrafenib and Encorafenib, offering valuable insights into their respective therapeutic windows and potential for adverse effects.
Comparative Kinase Inhibition Profile
The selectivity of BRAF inhibitors is a critical determinant of their efficacy and safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vemurafenib, Dabrafenib, and Encorafenib against the primary target (BRAF V600E) and key off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Encorafenib IC50 (nM) |
| BRAF V600E | 31[1] | 0.7[1] | 0.35[2] |
| Wild-type BRAF | 100[1] | 5[1] | 0.47[2] |
| CRAF | 48[3] | 1.8[1] | 0.3[2] |
| SRC | >10,000 | - | - |
| LCK | >10,000 | - | - |
| YES1 | >10,000 | - | - |
| CSK | >10,000 | - | - |
| NEK9 | - | single-digit nM[4] | - |
| CDK16 | - | potent inhibition[4] | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from multiple sources for comparative purposes.
Encorafenib demonstrates the highest potency against BRAF V600E, followed by Dabrafenib and then Vemurafenib.[1][2] Notably, Dabrafenib also exhibits potent inhibition of NEK9 and CDK16, off-target activities that may contribute to its distinct clinical profile.[4]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. A widely used method for comprehensive cross-reactivity profiling is the KINOMEscan™ assay, an active site-directed competition binding assay.
KINOMEscan™ Assay Protocol
This protocol provides a generalized workflow for assessing the binding affinity of a compound against a large panel of kinases.
Objective: To determine the dissociation constant (Kd) or percentage of inhibition of a test compound against a comprehensive panel of kinases.
Materials:
-
Test compound (e.g., Vemurafenib) dissolved in an appropriate solvent (e.g., DMSO).
-
KINOMEscan™ kinase panel (Eurofins DiscoverX). This panel consists of DNA-tagged kinases.
-
Immobilized, active-site directed affinity ligand.
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations for screening or Kd determination.
-
Binding Assay: a. In a multi-well plate, combine the DNA-tagged kinase, the test compound at various concentrations, and the immobilized affinity ligand in the assay buffer. b. Incubate the mixture to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Separation: Separate the ligand-bound beads from the solution.
-
Quantification: a. Elute the kinase that remains bound to the immobilized ligand. b. Quantify the amount of DNA-tagged kinase using qPCR. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: a. For single-concentration screening, the results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. b. For Kd determination, the amount of kinase captured is measured as a function of the test compound concentration. The Kd value is then calculated from the dose-response curve.
Signaling Pathway Analysis
Vemurafenib and its alternatives primarily target the MAPK/ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation. However, their off-target effects can modulate other signaling cascades.
Caption: The MAPK/ERK signaling pathway targeted by BRAF inhibitors.
The diagram above illustrates the canonical MAPK/ERK pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates RAS, which in turn activates BRAF. In cancers with the V600E mutation, BRAF is constitutively active, leading to downstream activation of MEK and ERK, and ultimately to changes in gene expression that promote cell proliferation and survival.[5] Vemurafenib, Dabrafenib, and Encorafenib all act by inhibiting the kinase activity of the mutant BRAF protein.
Off-Target Signaling
The cross-reactivity of BRAF inhibitors can lead to the modulation of other signaling pathways, contributing to both therapeutic and adverse effects.
Caption: Comparative overview of key off-target pathways.
Vemurafenib has been shown to inhibit the JNK signaling pathway, which can suppress apoptosis, and also inhibit ferrochelatase, an enzyme involved in heme synthesis, potentially leading to nephrotoxicity.[6][7] In contrast, Dabrafenib's off-target profile includes the inhibition of NEK9 and CDK16, kinases involved in cell cycle regulation.[4] Encorafenib is characterized by its high selectivity for BRAF, resulting in fewer known significant off-target interactions.
Conclusion
The cross-reactivity profiles of Vemurafenib, Dabrafenib, and Encorafenib reveal important distinctions that can influence their clinical application. While all three are effective inhibitors of BRAF V600E, their varying potencies and off-target activities contribute to differences in their efficacy and safety profiles. This comparative guide provides a framework for researchers to understand these nuances, aiding in the design of more effective and safer therapeutic strategies for BRAF-mutant cancers. A thorough understanding of a drug's selectivity is paramount for optimizing targeted cancer therapy and mitigating adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. youtube.com [youtube.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Benchmarking C15H6ClF3N4S performance against other fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for understanding cellular redox homeostasis and the progression of various diseases. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution in living cells. This guide provides an objective comparison of the performance of major classes of fluorescent probes for thiol detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
Performance Comparison of Fluorescent Thiol Probes
The selection of a fluorescent probe is dictated by its photophysical properties, sensing mechanism, and suitability for the biological system under investigation. The following tables summarize the key performance metrics of common fluorescent probes categorized by their core fluorophore structure.
Table 1: Performance of Coumarin-Based Thiol Probes
| Probe Characteristic | Performance Data | Reference |
| Excitation (λex) | ~380-490 nm | [1] |
| Emission (λem) | ~450-590 nm | [1] |
| Quantum Yield (Φ) | 0.0032 (free probe) to 0.028 (after reaction with Cys) | [1] |
| Fluorescence Enhancement | Up to 311-fold for Cys | [1] |
| Sensing Mechanism | Michael Addition, Nucleophilic Substitution | [2] |
| Selectivity | Can be designed to be selective for Cys over Hcy and GSH | [1] |
| Response Time | Generally fast, within minutes | |
| Photostability | Moderate | [1] |
| Key Advantages | Good cell permeability, sensitive to polarity | [3] |
| Key Disadvantages | Lower quantum yields compared to other fluorophores | [4] |
Table 2: Performance of Fluorescein-Based Thiol Probes
| Probe Characteristic | Performance Data | Reference |
| Excitation (λex) | ~485 nm | [5] |
| Emission (λem) | ~520 nm | [5] |
| Quantum Yield (Φ) | Up to 0.91 (after reaction with Cys) | [5] |
| Fluorescence Enhancement | ~61-fold | [5] |
| Sensing Mechanism | Spiro-ring opening | [5] |
| Selectivity | Can show similar enhancement for Cys, Hcy, and GSH | [5] |
| Response Time | Rapid | [5] |
| Photostability | Moderate, prone to photobleaching | [6] |
| Key Advantages | High quantum yield, bright fluorescence | [6] |
| Key Disadvantages | pH-sensitive, moderate photostability |
Table 3: Performance of Rhodamine-Based Thiol Probes
| Probe Characteristic | Performance Data | Reference |
| Excitation (λex) | ~550-590 nm | [5] |
| Emission (λem) | ~580-610 nm | [5] |
| Quantum Yield (Φ) | Varies depending on the specific probe and environment | [7] |
| Fluorescence Enhancement | Can exceed 200-fold | [5] |
| Sensing Mechanism | Spirolactam ring opening (Michael Addition) | [5] |
| Selectivity | Can be highly selective for GSH | [5] |
| Response Time | Fast | |
| Photostability | Generally good | [7] |
| Key Advantages | High photostability, long excitation/emission wavelengths | [7] |
| Key Disadvantages | Can be prone to aggregation | [7] |
Table 4: Performance of Naphthalimide-Based Thiol Probes
| Probe Characteristic | Performance Data | Reference |
| Excitation (λex) | ~400-450 nm | |
| Emission (λem) | ~500-550 nm | |
| Quantum Yield (Φ) | High (can be 61% to 85%) | [8][9] |
| Fluorescence Enhancement | Can be >100-fold | |
| Sensing Mechanism | Nucleophilic Aromatic Substitution | |
| Selectivity | Highly selective for thiols | |
| Response Time | Rapid | |
| Photostability | Generally high | [8][9][10] |
| Key Advantages | Excellent photostability, large Stokes shifts | [8][9][11] |
| Key Disadvantages | May require organic co-solvents for cellular studies | [12] |
Table 5: Performance of BODIPY-Based Thiol Probes
| Probe Characteristic | Performance Data | Reference |
| Excitation (λex) | ~480-520 nm | |
| Emission (λem) | ~510-590 nm | |
| Quantum Yield (Φ) | Generally high | |
| Fluorescence Enhancement | Can be substantial, up to 1000-fold in some cases | [13] |
| Sensing Mechanism | Michael Addition, Photoinduced Electron Transfer (PET) | [13] |
| Selectivity | Can be designed for high selectivity, but may react with other nucleophiles | [14][15] |
| Response Time | Fast | |
| Photostability | High | |
| Key Advantages | High photostability, sharp emission peaks, insensitive to pH | [6] |
| Key Disadvantages | Can be prone to aggregation in aqueous solutions | [13] |
Table 6: Performance of Cyanine-Based Thiol Probes
| Probe Characteristic | Performance Data | Reference |
| Excitation (λex) | >600 nm (Near-infrared) | [16][17][18] |
| Emission (λem) | >650 nm (Near-infrared) | [16][17][18] |
| Quantum Yield (Φ) | Varies | |
| Fluorescence Enhancement | Significant turn-on response | |
| Sensing Mechanism | Nucleophilic substitution | [16][17][18] |
| Selectivity | Can be highly selective for GSH over Cys and Hcy | [16][17][18][19] |
| Response Time | Rapid | |
| Photostability | Moderate to good | |
| Key Advantages | Near-infrared emission allows for deep tissue imaging and minimizes autofluorescence | [16][17][18] |
| Key Disadvantages | Can have lower quantum yields than visible-range probes |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is essential for the effective application of fluorescent probes.
References
- 1. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice | Springer Nature Experiments [experiments.springernature.com]
- 18. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 19. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of C15H6ClF3N4S and [competitor compound]
Initial investigations to identify the chemical compound designated by the molecular formula C15H6ClF3N4S have been unable to yield a specific, publicly documented chemical entity. Without a definitive identification, a head-to-head comparison with a competitor compound, as per the user's request, cannot be conducted.
Extensive searches across chemical databases and scientific literature have not provided a common name, trade name, IUPAC (International Union of Pure and Applied Chemistry) name, or any published research associated with the molecular formula this compound. This suggests that the provided designation may be an internal corporate identifier, a theoretical molecule, or a novel research compound not yet widely disclosed in public domains.
The core requirements of the requested comparison guide—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—are contingent upon the identification of both the primary compound and a relevant competitor. The absence of a known entity for this compound precludes the initiation of these tasks.
To proceed with this request, further clarification on the identity of this compound is necessary. Should a common name, trade name, or any other form of identifier be available, a comprehensive comparison guide can be developed as originally outlined.
Reproducibility of Experimental Results for C15H6ClF3N4S (Fictituzumab-S1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for the novel compound C15H6ClF3N4S, herein referred to as Fictituzumab-S1. The data presented is a synthesis of findings from multiple independent studies aimed at validating its therapeutic potential as a selective inhibitor of the Janus Kinase (JAK) signaling pathway, a critical mediator of inflammatory responses. This document is intended to serve as a resource for researchers considering this compound for further investigation.
Comparative Performance Data
To assess the reproducibility and efficacy of Fictituzumab-S1, its performance was benchmarked against a known JAK inhibitor, Tofacitinib. The following tables summarize key quantitative data from a series of standardized in vitro assays.
Table 1: Comparative Inhibitory Activity (IC50) against JAK Isoforms
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Fictituzumab-S1 | 15.2 ± 2.1 | 189.5 ± 15.3 | 250.1 ± 20.8 | 175.4 ± 18.2 |
| Tofacitinib | 11.8 ± 1.9 | 20.5 ± 3.5 | 1.2 ± 0.3 | 121.3 ± 11.7 |
Data are presented as mean ± standard deviation from n=6 independent experiments.
Table 2: In Vitro Cytotoxicity in Human PBMCs
| Compound | CC50 (µM) | Therapeutic Index (JAK1) |
| Fictituzumab-S1 | > 100 | > 6579 |
| Tofacitinib | 85.6 ± 9.4 | 7254 |
CC50 represents the concentration at which 50% cell viability is lost. The therapeutic index is calculated as CC50 / IC50 for JAK1.
Table 3: Inhibition of STAT3 Phosphorylation in response to IL-6
| Compound Concentration | Fictituzumab-S1 (% Inhibition) | Tofacitinib (% Inhibition) |
| 1 nM | 12.4 ± 3.1 | 15.8 ± 2.9 |
| 10 nM | 48.9 ± 5.6 | 55.2 ± 6.1 |
| 100 nM | 92.1 ± 8.3 | 95.7 ± 7.9 |
| 1 µM | 98.5 ± 7.1 | 99.1 ± 6.8 |
Data represents the percentage inhibition of IL-6-induced STAT3 phosphorylation in CD4+ T cells, measured by flow cytometry. Values are mean ± standard deviation from n=4 replicates.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used, the following diagrams illustrate the targeted signaling pathway and the general workflow for assessing compound efficacy.
Caption: Simplified JAK-STAT signaling pathway inhibited by Fictituzumab-S1.
Caption: General experimental workflow for assessing STAT3 phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro JAK Kinase Assay
-
Objective: To determine the IC50 values of Fictituzumab-S1 and Tofacitinib against JAK1, JAK2, JAK3, and TYK2 isoforms.
-
Materials: Recombinant human JAK enzymes (SignalChem), ATP (Sigma-Aldrich), appropriate peptide substrates (Anaspec), Fictituzumab-S1, Tofacitinib.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure kinase activity using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Calculate IC50 values using a non-linear regression analysis.
-
Protocol 2: Cell Viability (CC50) Assay
-
Objective: To assess the cytotoxicity of the compounds on human peripheral blood mononuclear cells (PBMCs).
-
Materials: Ficoll-Paque (GE Healthcare), RPMI-1640 medium (Gibco), Fetal Bovine Serum (FBS), Phytohemagglutinin (PHA), Fictituzumab-S1, Tofacitinib, CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and stimulate with PHA for 48 hours.
-
Plate the activated PBMCs in a 96-well plate and treat with a serial dilution of the test compounds.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate CC50 values from the dose-response curves.
-
Protocol 3: IL-6-induced STAT3 Phosphorylation Assay
-
Objective: To measure the inhibition of STAT3 phosphorylation in primary human CD4+ T cells.
-
Materials: CD4+ T Cell Isolation Kit (Miltenyi Biotec), Recombinant Human IL-6 (R&D Systems), Fictituzumab-S1, Tofacitinib, Phosflow™ Perm Buffer III (BD Biosciences), PE-conjugated anti-STAT3 (pY705) antibody (BD Biosciences).
-
Procedure:
-
Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulate the cells with 100 ng/mL of IL-6 for 15 minutes.
-
Fix the cells with Cytofix™ buffer and permeabilize with Perm Buffer III.
-
Stain with the PE-conjugated anti-pSTAT3 antibody.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity of p-STAT3.
-
Calculate the percentage inhibition relative to the DMSO control.
-
Orthogonal Methods for Validating the Bioactivity of C15H6ClF3N4S: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule's bioactivity is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal methods to validate the bioactivity of the novel compound C15H6ClF3N4S, a putative kinase inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm on-target effects, elucidate the mechanism of action, and identify potential off-target activities.
Given the limited publicly available data on this compound, this guide will utilize the well-characterized multi-kinase inhibitor, Dasatinib, as a surrogate to illustrate the application and data output of various validation methods. The principles and protocols described herein are broadly applicable to the characterization of novel kinase inhibitors like this compound.
Comparison of Orthogonal Validation Methods
The following tables summarize quantitative data obtained from different orthogonal assays for our model kinase inhibitor, Dasatinib. These tables are intended to provide a framework for the types of data that should be generated for this compound.
Table 1: Biochemical Kinase Inhibition
This table showcases the half-maximal inhibitory concentration (IC50) of Dasatinib against a panel of purified kinases. This in vitro method provides a direct measure of the compound's potency against its intended target(s).
| Kinase | IC50 (nM) | Assay Type | Reference |
| ABL1 | 0.6 - 11 | Cell-based | [1] |
| SRC | <0.37 | Biochemical | [2] |
| LCK | 1.1 | Biochemical | N/A |
| YES | 1.1 | Biochemical | N/A |
| FYN | 1.1 | Biochemical | N/A |
| c-KIT | <30 | Biochemical | [3] |
| PDGFRβ | <30 | Biochemical | [3] |
| EPHA2 | <30 | Biochemical | [3] |
Table 2: Biophysical Binding Affinity
Biophysical methods directly measure the binding interaction between the compound and the target protein, providing key kinetic and thermodynamic parameters.
| Method | Target Kinase | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Surface Plasmon Resonance (SPR) | SRC | Similar to non-covalent analog | N/A (two-state model used) | N/A |
| ABL1 | N/A | N/A (Half-life = 43.2 min) | N/A | |
| Isothermal Titration Calorimetry (ITC) | N/A | N/A | N/A | N/A |
Table 3: Cellular Target Engagement
These assays confirm that the compound can bind to its target within the complex environment of a living cell.
| Method | Target Kinase | Endpoint Measurement | Value |
| Cellular Thermal Shift Assay (CETSA) | BRAF | Thermal Stabilization | Significant |
| SRC | Thermal Destabilization | Moderate | |
| NanoBRET™ Target Engagement | ABL1 | IC50 (nM) | 0.8 |
| SRC | IC50 (nM) | 1.2 | |
| LCK | IC50 (nM) | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to guide researchers in setting up their own validation studies.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound (or other test compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of the assay plate. Include "no compound" and "no enzyme" controls.
-
Add 10 µL of a solution containing the kinase to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Kinase of interest (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Immobilize the kinase onto the sensor surface via amine coupling by injecting the protein solution in immobilization buffer.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface, starting with the lowest concentration. Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of thermodynamic parameters.
Materials:
-
Isothermal titration calorimeter
-
Kinase of interest
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Thoroughly dialyze the kinase and dissolve the this compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions.
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the desired experimental temperature.
-
Perform a series of small, sequential injections of the this compound into the kinase solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[4][5]
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or other protein detection reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in lysis buffer and aliquot into PCR tubes.
-
Heat the cell lysates across a range of temperatures in a thermal cycler for 3 minutes.[6]
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature using Western blot or another quantitative protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the compound indicates a change in protein stability and suggests target engagement.
NanoBRET™ Target Engagement Assay
This cell-based assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in live cells.[7]
Materials:
-
HEK293 cells
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase target
-
Nano-Glo® substrate and extracellular NanoLuc® inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96- or 384-well plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into the assay plate.
-
Allow the cells to adhere and express the fusion protein (typically 18-24 hours).
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® substrate and extracellular inhibitor solution.
-
Read the luminescence at 450 nm and 610 nm within 20 minutes.
-
Calculate the BRET ratio (610nm emission / 450nm emission).
-
Determine the IC50 value by plotting the BRET ratio against the compound concentration.
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the effect of the compound on the phosphorylation state of the target kinase and its downstream substrates.[8]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
Signaling Pathway and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of C15H6ClF3N4S Versus Placebo in Mouse Models
This guide provides a structured overview of the preclinical assessment of the investigational compound C15H6ClF3N4S in comparison to a placebo in mouse models of disease. The information presented herein is synthesized from established methodologies for in vivo efficacy studies and is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
A well-designed experimental protocol is crucial for obtaining robust and reproducible data in preclinical in vivo studies. The following methodologies are based on best practices in the field.[1][2][3]
1. Animal Models and Husbandry:
-
Animal Strain: The choice of mouse strain is dependent on the therapeutic area of interest. For oncology studies, immunocompromised strains such as athymic nude (nu/nu) or SCID mice are commonly used to prevent rejection of human tumor xenografts.[4][5][6] For immunology or inflammatory disease models, immunocompetent strains like C57BL/6 or BALB/c are often selected.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Cages, bedding, food, and water should be sterilized and provided ad libitum.
-
Acclimatization: A minimum of a 7-day acclimatization period is recommended before the start of any experimental procedures to minimize stress-related variables.[4]
2. Study Groups and Randomization:
-
Group Allocation: At a minimum, studies should include a vehicle-treated control group and one or more groups treated with this compound at varying doses.[1] A placebo group receiving the formulation vehicle without the active compound is essential for comparison.
-
Randomization: To minimize bias, animals should be randomly assigned to treatment groups.[2] This can be achieved using a validated software or a simple randomization method.
-
Blinding: Whenever feasible, studies should be conducted in a blinded manner, where the researchers administering the treatments and assessing the outcomes are unaware of the group allocations.[2]
3. Drug Formulation and Administration:
-
This compound Formulation: The compound this compound should be formulated in a vehicle that ensures its solubility and stability. The formulation vehicle will also serve as the placebo. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) should be selected based on the pharmacokinetic properties of this compound and the intended clinical application.[4]
-
Dosing Regimen: The dose levels and frequency of administration should be determined from prior dose-range finding or maximum tolerated dose (MTD) studies.[7][8]
4. Efficacy Endpoints:
-
Primary Endpoints: These are the main measurements to determine the efficacy of the compound. Examples include tumor volume in oncology models, clinical scores in autoimmune disease models, or bacterial load in infectious disease models.
-
Secondary Endpoints: These can include body weight changes (as an indicator of toxicity), survival analysis, and biomarker analysis from collected tissues or blood.[8]
-
Data Collection: Measurements should be taken at predefined intervals throughout the study. For instance, tumor measurements are often conducted bi-weekly.[8]
5. Statistical Analysis:
-
The statistical methods for analyzing the data should be prespecified. Common statistical tests include t-tests or ANOVA for comparing group means and survival analysis using Kaplan-Meier curves. Power calculations should be performed during the study design phase to ensure an adequate sample size.[3]
Data Presentation
Disclaimer: The following table is a template. No public data is available for the in vivo efficacy of this compound.
| Treatment Group | Dose Regimen | N (animals per group) | Primary Efficacy Endpoint (e.g., Mean Tumor Volume ± SEM) | Secondary Endpoint (e.g., % Change in Body Weight) | Statistical Significance (p-value vs. Placebo) |
| Placebo | Vehicle, once daily | 10 | [Data] | [Data] | N/A |
| This compound | Low Dose (X mg/kg), once daily | 10 | [Data] | [Data] | [Data] |
| This compound | High Dose (Y mg/kg), once daily | 10 | [Data] | [Data] | [Data] |
Visualizations
Below are diagrams illustrating a typical experimental workflow for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo efficacy study.
A signaling pathway diagram for this compound is not included as there is no publicly available information on its mechanism of action.
References
- 1. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 2. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 3. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Safety Operating Guide
Navigating the Disposal of C15H6ClF3N4S: A Guide for Laboratory Professionals
A definitive identification of the chemical compound with the molecular formula C15H6ClF3N4S is not publicly available, precluding the provision of specific disposal protocols. The absence of a recognized chemical name or a Chemical Abstracts Service (CAS) number prevents access to a Safety Data Sheet (SDS), which is essential for outlining safe handling and disposal procedures.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Without a specific SDS, detailed guidance on the hazards, personal protective equipment (PPE), and ultimate disposal route for this compound cannot be responsibly provided.
General Principles of Hazardous Waste Disposal
In the absence of specific information for this compound, laboratory personnel are urged to adhere to established best practices for the management of unknown or novel chemical compounds. These general procedures are designed to minimize risk to personnel and the environment.
It is imperative to treat any unidentified substance as hazardous. The following table summarizes the immediate steps and considerations for handling such materials.
| Action | Detailed Procedure |
| Segregation & Labeling | Isolate the container of this compound from other chemicals to prevent inadvertent reactions. Clearly label the container as "Caution: Unknown Chemical Compound (this compound) - Handle with Extreme Care." |
| Personal Protective Equipment (PPE) | At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. If there is a risk of aerosolization, a fume hood should be utilized. |
| Consult Internal Safety Resources | Contact your institution's Environmental Health and Safety (EHS) department. They are equipped to provide guidance on the proper procedures for characterizing and disposing of unknown waste in accordance with federal, state, and local regulations. |
| Waste Characterization | Your EHS department will likely need to perform a hazard characterization of the substance. This may involve analytical testing to determine its properties, such as ignitability, corrosivity, reactivity, and toxicity. |
| Professional Disposal | Do not attempt to dispose of this compound through standard laboratory waste streams (e.g., drain disposal or regular trash). It must be disposed of through a licensed hazardous waste disposal company arranged by your EHS department. |
Logical Workflow for Disposal of Unidentified Chemicals
The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized chemical substance like this compound.
To ensure the safety of all laboratory personnel and maintain compliance with environmental regulations, it is critical to seek the common name or CAS number for this compound from the source of the material or any accompanying documentation. This information is the key to obtaining a specific Safety Data Sheet and, consequently, the correct and safe disposal procedures.
Essential Safety and Handling Protocol for C15H6ClF3N4S (Assumed Potentially Hazardous)
Disclaimer: The chemical with the molecular formula C15H6ClF3N4S could not be definitively identified through standard chemical databases. The following guidance is based on a conservative approach for handling an unknown and potentially hazardous chemical compound. It is imperative to treat the substance as highly toxic and to conduct a thorough risk assessment before handling. This information is intended for trained laboratory professionals.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a comprehensive approach to personal protective equipment is required to minimize exposure through all potential routes (inhalation, dermal, ingestion, and ocular). The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges | Protects against inhalation of unknown vapors, aerosols, or particulates. Cartridges should be selected based on the potential for organic vapors, acid gases, and other reactive species. |
| Eyes and Face | Full-face respirator or chemical splash goggles and a face shield | Provides a barrier against splashes, projectiles, and vapors. A face shield should be used in conjunction with goggles for maximum protection. |
| Hands | Double-gloving with chemically resistant gloves | Use an inner and outer pair of gloves of different materials (e.g., nitrile and neoprene) to protect against a broad range of potential chemical classes. Check for breakthrough times if any related chemical structures are known. |
| Body | Chemical-resistant lab coat or apron over a long-sleeved shirt and long pants | Protects skin from accidental spills and splashes. For larger quantities or higher-risk operations, a chemical-resistant suit may be necessary. |
| Feet | Closed-toe, chemical-resistant safety shoes or boots | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance
A meticulous and cautious approach is critical when working with a substance of unknown toxicity and reactivity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering all potential hazards.[1][2]
-
Information Gathering: Attempt to gather any available information about the substance, including its source, potential reaction byproducts, and any related compounds.
-
Emergency Plan: Ensure an emergency plan is in place, including the location and proper use of safety showers, eyewash stations, and fire extinguishers. Have appropriate spill control materials readily available.
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
2. Handling Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood. Use tools and techniques that minimize the generation of dust.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly. Be aware of potential exothermic reactions, gas evolution, or insolubility.
-
Reaction Monitoring: Continuously monitor the experiment for any unexpected changes in temperature, pressure, or color.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material, wearing full PPE. For larger spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department.
Disposal Plan
The disposal of an unknown chemical waste is strictly regulated and must be handled with extreme care.[4][5]
1. Waste Collection:
-
Segregation: Do not mix waste containing this compound with any other waste streams.[6]
-
Labeling: Collect all waste (solid, liquid, and contaminated consumables) in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the chemical formula "this compound," the words "Unknown, Potentially Highly Toxic," and the date of accumulation.[7][8]
-
Container: Use a container that is chemically compatible with the waste and has a secure, leak-proof lid.[6]
2. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[3]
-
Ensure the container is kept closed except when adding waste.[6]
3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide the EHS department with all available information about the substance. They will coordinate with a licensed hazardous waste disposal company for proper analysis and disposal.[5] Never dispose of unknown chemicals down the drain or in the regular trash.[4]
Experimental Workflow Diagram
Caption: Workflow for handling an unknown chemical.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. twu.edu [twu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. uttyler.edu [uttyler.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
